molecular formula C14H18O B103423 1-(4-Cyclohexylphenyl)ethanone CAS No. 18594-05-3

1-(4-Cyclohexylphenyl)ethanone

Cat. No.: B103423
CAS No.: 18594-05-3
M. Wt: 202.29 g/mol
InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3), with a molecular weight of 202.29 g/mol and the molecular formula C14H18O, is an acetophenone derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring. This structure confers unique steric and electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research. It serves as a key intermediate in the synthesis of complex molecules, notably in the development of antimalarial agents. Recent scientific investigations have highlighted its significant potential in pharmacological applications, as it has been identified as a potential Polo-like Kinase 1 (PLK1) enzyme inhibitor, which is a promising target in cancer therapeutics due to its role in cell cycle progression. Furthermore, studies on compounds isolated from Ageratum houstonianum have indicated that this compound is one of the most effective inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, showcasing its relevance in research targeting tumor invasion and metastasis. The compound can undergo various characteristic reactions, including oxidation to carboxylic acids, reduction of its carbonyl group to alcohols, and electrophilic aromatic substitution on the phenyl ring. This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDQNIRGPBARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171817
Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18594-05-3
Record name 1-(4-Cyclohexylphenyl)ethanone
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Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Record name 1-(4-cyclohexylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Cyclohexylphenyl)ethanone, a key intermediate in organic synthesis and of interest in medicinal chemistry. This document outlines its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as 4'-cyclohexylacetophenone, is an aromatic ketone. Structurally, it consists of an acetophenone core with a cyclohexyl group substituted at the para position of the phenyl ring.[1] This substitution significantly influences its physical properties, such as solubility and boiling point. The compound is typically a white to light yellow crystalline solid or a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] It is largely insoluble in water but shows good solubility in various organic solvents like ether and alcohols.[2][3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound
Synonyms 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone
CAS Number 18594-05-3[3][4]
Molecular Formula C₁₄H₁₈O[4][5][6]
InChI Key MSDQNIRGPBARGC-UHFFFAOYSA-N[4][5]
SMILES CC(=O)c1ccc(C2CCCCC2)cc1

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 202.29 g/mol [3][7]
Melting Point 68-70 °C[3][7]
Boiling Point 179-181 °C at 14 mmHg[3][7]
Density 0.9655 g/cm³ (rough estimate)[3]
Appearance White to light yellow powder/crystal[2]
Solubility Soluble in ether and alcohol solvents; low solubility in water.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[4]

Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the region of 1685-1665 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the cyclohexyl group, as well as C=C stretching of the aromatic ring, would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, officially assigned spectrum is not readily available in the literature, typical chemical shifts can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group (around 2.5 ppm). The aromatic protons would appear as two doublets in the range of 7.2-7.9 ppm. The protons of the cyclohexyl group would exhibit multiplets in the upfield region of the spectrum (typically 1.2-2.6 ppm).

  • ¹³C NMR: The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (around 198 ppm). The aromatic carbons would appear in the 128-145 ppm region, and the carbons of the cyclohexyl ring would be found in the 26-45 ppm range.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexylbenzene. This electrophilic aromatic substitution reaction involves the reaction of cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Protocol:

  • Reaction Setup: A solution of cyclohexylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

  • Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is added dropwise from the dropping funnel to the reaction mixture. The temperature is maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.

  • Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Cyclohexylbenzene + Acetyl Chloride catalyst AlCl3 in DCM start->catalyst 0-5 °C reaction Friedel-Crafts Acylation catalyst->reaction workup Acidic Workup & Extraction reaction->workup Reflux crude_product Crude Product workup->crude_product dissolve Dissolve in Hot Ethanol/Hexane crude_product->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Drying filter->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the synthesis and purification of this compound.
Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent or solvent system is chosen. For a moderately polar compound like this compound, a single solvent like ethanol or a mixed solvent system such as ethanol/water or ethyl acetate/hexane could be effective.[8]

  • Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3] Acetophenone derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9]

A computational docking study has suggested that this compound may act as an inhibitor of the human Polo-Like Kinase 1 (PLK1) enzyme by binding to its kinase domain. This suggests a potential, yet to be experimentally verified, role in cancer research.

Logical_Relationship Compound This compound Intermediate Synthetic Intermediate Compound->Intermediate Docking In Silico Docking Study Compound->Docking Inhibition Potential Inhibition Compound->Inhibition Pharmaceuticals Pharmaceuticals Intermediate->Pharmaceuticals Leads to PLK1 Polo-Like Kinase 1 (PLK1) Docking->PLK1 Target Identified PLK1->Inhibition Potential Effect

Caption: Logical relationship of this compound in drug development context.

Safety and Handling

This compound is considered to be irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Skin: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

The compound should be stored in a tightly closed container in a dry and well-ventilated place.

References

An In-depth Technical Guide to the Physical Characteristics of 4'-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyclohexylacetophenone, with CAS number 18594-05-3, is an aromatic ketone that features a cyclohexyl group attached to a phenyl ring.[1][] This compound serves as a valuable building block in organic synthesis and has been a subject of interest in medicinal chemistry. Notably, studies have investigated the antimycobacterial activity of 4'-Cyclohexylacetophenone, highlighting its potential as a lead compound for the development of new therapeutics against mycobacterial infections.[1][3][4][5][6][7] Understanding its core physical and chemical properties is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a detailed overview of these characteristics, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of 4'-Cyclohexylacetophenone determine its behavior in various solvents and reaction conditions, which is critical for laboratory handling, reaction scale-up, and formulation development. The key quantitative data are summarized in the table below for ease of reference.

Data Presentation: Summary of Physical and Chemical Data

PropertyValueSource(s)
IUPAC Name 1-(4-Cyclohexylphenyl)ethanone[]
CAS Number 18594-05-3[1][][8]
Molecular Formula C₁₄H₁₈O[1][9]
Molecular Weight 202.29 g/mol [1][8][9][10]
Appearance White to light yellow crystalline powder[][6]
Melting Point 68-70 °C[1][][6][8][10][11]
67 °C[12]
Boiling Point 179-181 °C at 14 mmHg[1][][6][8][10]
316.4 °C at 760 mmHg (estimated)[13]
Density 0.9655 g/cm³ (rough estimate)[6]
Water Solubility 6.228 mg/L at 25 °C (estimated)[13]
LogP (o/w) 4.18 (estimated)[6]
4.30 (estimated)[9][13]
Flash Point 138.2 °C (estimated)[13]
Not Applicable[8][10]
Refractive Index 1.5397 (estimate)[6]

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization. Below are detailed methodologies for key experiments.

1. Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[14][15][16]

  • Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[17] Pure substances typically exhibit a sharp melting range (0.5-1.0°C).

  • Apparatus: Melting point apparatus (manual or automated), capillary tubes (sealed at one end).[15][16]

  • Procedure:

    • Sample Preparation: Ensure the 4'-Cyclohexylacetophenone sample is completely dry and finely powdered.[15][17] Tap the open end of a capillary tube into the powder to load a small amount of the sample.[14][17] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[14][17]

    • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[15][17]

    • Determination:

      • For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature.

      • For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point.[14] Begin heating at a slow, controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting).[14][17] This range is the melting point. For high accuracy, the procedure should be repeated at least twice with fresh samples.[14]

2. Boiling Point Determination under Reduced Pressure

Since 4'-Cyclohexylacetophenone can decompose at its atmospheric boiling point, determination under reduced pressure (vacuum) is standard practice, as indicated by the available data (179-181 °C at 14 mmHg).[1][8][10]

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[18][19] By reducing the external pressure, the boiling point is lowered, preventing thermal decomposition.

  • Apparatus: A micro-distillation or reflux setup, round-bottom flask, condenser, thermometer, vacuum source, and manometer.[20]

  • Procedure (Thiele Tube Micro Method):

    • Sample Preparation: Place approximately 0.5 mL of 4'-Cyclohexylacetophenone into a small test tube.[20]

    • Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

    • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[20]

    • Heating: Place the assembly in a Thiele tube containing heating oil. Heat the side arm of the Thiele tube gently.[20] As the temperature rises, air trapped in the inverted capillary will bubble out.

    • Observation: Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air.[18][20]

    • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[19][20] Record this temperature and the corresponding pressure from the manometer.

Mandatory Visualization: Experimental Workflow

Given the documented interest in the biological activity of 4'-Cyclohexylacetophenone, a logical workflow for screening its antimycobacterial properties is highly relevant.[3][4][5] The following diagram, generated using the DOT language, illustrates a conceptual experimental workflow for this purpose.

G substance 4'-Cyclohexylacetophenone (Test Compound Stock) dilution Prepare Serial Dilutions of Test Compound substance->dilution culture Prepare Mycobacterial Culture (e.g., M. smegmatis) treatment Inoculate Dilutions with Bacterial Culture culture->treatment dilution->treatment incubation Incubate Microplates (37°C, 24-72h) treatment->incubation measurement Measure Bacterial Growth (e.g., OD600, Resazurin Assay) incubation->measurement analysis Data Analysis: Determine Minimum Inhibitory Concentration (MIC) measurement->analysis result Assess Antimycobacterial Activity analysis->result

Caption: Conceptual Workflow for Antimycobacterial Activity Screening.

References

An In-depth Technical Guide to p-Cyclohexylacetophenone (CAS: 18594-05-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Cyclohexylacetophenone, a ketone with potential applications in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and evaluation of its biological activity, and spectroscopic data for its characterization.

Physicochemical and Spectroscopic Data

p-Cyclohexylacetophenone, also known as 4'-Cyclohexylacetophenone, is a white to yellow crystalline powder.[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 18594-05-3
Molecular Formula C₁₄H₁₈O
Molecular Weight 202.29 g/mol
Melting Point 68-70 °C
Boiling Point 179-181 °C at 14 mmHg
Appearance White to yellow crystalline powder[1]
Solubility Soluble in organic solvents, low solubility in water.[2]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Peaks/Signals
¹H NMR (CDCl₃) Signals corresponding to the acetyl group, the aromatic protons, and the cyclohexyl protons.[3]
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexyl ring.[4]
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[5]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.[6][7]

Synthesis of p-Cyclohexylacetophenone

p-Cyclohexylacetophenone can be synthesized via a Friedel-Crafts acylation reaction of cyclohexylbenzene with acetyl chloride using a Lewis acid catalyst, such as aluminum chloride.[1][8]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath to 0°C.[1][8]

  • Slowly add acetyl chloride to the stirred suspension.[1][8]

  • After the addition of acetyl chloride is complete, add a solution of cyclohexylbenzene in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[1][8]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[8]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[1][8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.[8]

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][8]

  • The crude product can be purified by recrystallization or column chromatography to yield pure p-Cyclohexylacetophenone.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup start Suspend AlCl3 in CH2Cl2 cool Cool to 0°C start->cool Ice Bath add_accl Add Acetyl Chloride cool->add_accl add_cyh Add Cyclohexylbenzene in CH2Cl2 add_accl->add_cyh warm Warm to RT & Stir add_cyh->warm quench Quench with Ice/HCl warm->quench separate Separate Layers quench->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Purify Product dry->purify end Final Product purify->end p-Cyclohexyl- acetophenone

Caption: Workflow for the synthesis of p-Cyclohexylacetophenone via Friedel-Crafts acylation.

Biological Activity: Antimycobacterial Potential

Studies have indicated that p-Cyclohexylacetophenone exhibits antimycobacterial activity.[9] The following is a general protocol for determining the in vitro antimycobacterial efficacy of a compound, which can be adapted for p-Cyclohexylacetophenone.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method to assess antimycobacterial activity is the Resazurin Microtiter Assay (REMA).[9]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • p-Cyclohexylacetophenone (dissolved in a suitable solvent like DMSO)

  • Resazurin sodium salt solution

  • Sterile 96-well microtiter plates

  • Positive control (e.g., Isoniazid)

  • Negative control (solvent vehicle)

Procedure:

  • Prepare a serial dilution of p-Cyclohexylacetophenone in the 96-well plate.

  • Prepare an inoculum of Mycobacterium tuberculosis in Middlebrook 7H9 broth.

  • Add the bacterial inoculum to each well containing the test compound, as well as to the positive and negative control wells.

  • Incubate the plates at 37°C for a specified period (typically 5-7 days).

  • After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

  • Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

G cluster_prep Assay Preparation cluster_assay Incubation & Reading dilute Serial Dilution of p-Cyclohexylacetophenone add_inoculum Add Inoculum to Wells dilute->add_inoculum inoculum Prepare M. tuberculosis Inoculum inoculum->add_inoculum incubate Incubate at 37°C add_inoculum->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_res Incubate Again add_resazurin->incubate_res read Read Results incubate_res->read end MIC Value read->end Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Safety Information

p-Cyclohexylacetophenone is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This technical guide provides essential information on p-Cyclohexylacetophenone for researchers and professionals in drug development. The detailed protocols for synthesis and biological evaluation, along with comprehensive physicochemical and spectroscopic data, serve as a valuable resource for further investigation and application of this compound. The provided workflows offer a clear visual representation of the experimental procedures.

References

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Cyclohexylphenyl)ethanone. It includes detailed information on its chemical and physical properties, a validated synthesis protocol via Friedel-Crafts acylation, and an in-depth analysis of its spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Additionally, this guide explores the potential biological significance of this compound, with a focus on its putative role as a Polo-like kinase 1 (PLK1) inhibitor. The information is presented to support research and development activities in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4'-cyclohexylacetophenone, is an aromatic ketone with a molecular structure characterized by a cyclohexyl group attached to a phenyl ring, which in turn is bonded to an acetyl group. Its chemical formula is C14H18O, and it has a molecular weight of approximately 202.29 g/mol [1][2]. This compound serves as a valuable intermediate in organic synthesis and has potential applications in the development of liquid crystals and polymer additives[3]. Recent computational studies have also suggested its potential as a therapeutic agent, specifically as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis, indicating its relevance in cancer research[4].

This guide aims to consolidate the available technical information on this compound to provide a solid foundation for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[5]
Synonyms 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone[1]
CAS Number 18594-05-3[1]
Molecular Formula C14H18O[1][2]
Molecular Weight 202.29 g/mol [1][2]
Appearance White to light yellow crystalline powder
Melting Point 68-70 °C
Boiling Point 179-181 °C at 14 mmHg
Solubility Insoluble in water, soluble in organic solvents like ether and alcohols.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • To this mixture, add a solution of cyclohexylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield a crystalline solid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Cyclohexylbenzene Cyclohexylbenzene ReactionVessel Friedel-Crafts Acylation in CH2Cl2, 0°C to RT Cyclohexylbenzene->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 AlCl3 (Catalyst) AlCl3->ReactionVessel Quenching Quench with HCl/Ice ReactionVessel->Quenching Extraction Extraction with CH2Cl2 Quenching->Extraction Washing Wash with NaHCO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Product This compound Drying->Product G cluster_compound Compound cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Potential Outcome Compound This compound PLK1 Polo-like Kinase 1 (PLK1) Compound->PLK1 Inhibition (Predicted) Mitosis Mitosis PLK1->Mitosis Regulation Apoptosis Cancer Cell Apoptosis Mitosis->Apoptosis Disruption Leads to

References

A Technical Guide to 1-(4-Cyclohexylphenyl)ethanone: Synthesis, Properties, and Biological Activity as a Polo-like Kinase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-(4-cyclohexylphenyl)ethanone, a key organic compound with significant potential in medicinal chemistry. The document details its chemical identity, physicochemical properties, and established methods for its synthesis and characterization. A primary focus is placed on its emerging role as a potential inhibitor of Polo-like Kinase 1 (PLK1), a critical regulator of cell division and a validated target in oncology. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for its biological evaluation using in vitro kinase and cell-based assays are provided. This guide serves as a foundational resource for researchers investigating this molecule and its derivatives for therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound, also widely known as 4'-cyclohexylacetophenone, is an aromatic ketone.[1][2] Its structure features a cyclohexyl group attached at the para position of an acetophenone core. This substitution significantly influences its physical properties, such as solubility and melting point, compared to the parent acetophenone molecule.

Chemical Identifiers

All quantitative data for the chemical identification of this compound are summarized in Table 1.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 18594-05-3[3]
Molecular Formula C₁₄H₁₈O[4]
Molecular Weight 202.29 g/mol [2]
InChI InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3[2]
InChIKey MSDQNIRGPBARGC-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2CCCCC2[2]
Synonyms 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone[1][2]
Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 2. The compound is typically a solid at room temperature, appearing as a white to light yellow powder or crystal. It exhibits low solubility in water but is soluble in various organic solvents, consistent with its hydrophobic nature.[1]

PropertyValueReference(s)
Appearance White to light yellow powder/crystal
Melting Point 68-70 °C
Boiling Point 179-181 °C at 14 mmHg
Solubility Low in water; Soluble in organic solvents[1]
Spectroscopic Data

Characterization of this compound is routinely performed using standard spectroscopic methods. A summary of available data is presented in Table 3.

TechniqueAvailability / Reference
Mass Spectrometry Electron Ionization (EI) mass spectra are publicly available through the NIST WebBook.[5]
¹H NMR Spectroscopy ¹H NMR spectral data is available on databases such as PubChem.[2]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available on chemical databases.

Synthesis and Characterization

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of cyclohexylbenzene.[6][7] This electrophilic aromatic substitution reaction involves reacting cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Process cluster_purification Workup & Purification A Cyclohexylbenzene D Mix Reactants & Catalyst in Inert Solvent A->D B Acetyl Chloride / Acetic Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Heat under Reflux (e.g., 60°C) D->E Friedel-Crafts Acylation F Reaction Quench (e.g., with ice water) E->F G Solvent Extraction F->G H Washing & Drying G->H I Recrystallization / Chromatography H->I J Product: This compound I->J

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Equip the flask with a reflux condenser connected to a gas outlet/scrubber to handle the evolving HCl gas. Maintain an inert atmosphere (e.g., using a nitrogen or argon balloon).

  • Reactant Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the inert solvent (e.g., DCM). Cool the suspension in an ice bath to 0 °C.

  • Substrate Addition: Add cyclohexylbenzene (1.0 equivalent) to the cooled suspension with stirring.

  • Acylating Agent Addition: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at or below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (if necessary, depending on the solvent) for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench it by pouring it over crushed ice, followed by the addition of dilute HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

Recent research has identified this compound as a potential inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[9]

The Role of Polo-like Kinase 1 (PLK1) in the Cell Cycle

PLK1 is a master regulator of mitosis. Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. PLK1 is often overexpressed in a wide range of human cancers, and its elevated levels frequently correlate with poor prognosis.[10] This makes PLK1 a highly attractive target for the development of anticancer therapeutics. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[11]

G Plk1 Plk1 Cdc25C Cdc25C Plk1->Cdc25C Phosphorylates (Activates) CyclinB_Cdk1 Cyclin B / Cdk1 Cdc25C->CyclinB_Cdk1 Dephosphorylates (Activates) Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis Inhibitor This compound Inhibitor->Plk1 Inhibits

Caption: Simplified PLK1 signaling pathway and point of inhibition.
Experimental Protocols for Biological Evaluation

To assess the efficacy of this compound as a PLK1 inhibitor, standardized biochemical and cell-based assays are employed.

G cluster_invitro In Vitro Assays cluster_results Key Readouts Inhibitor This compound (Test Compound) A Biochemical Kinase Assay Inhibitor->A B Cell Proliferation / Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor->B D IC50 Value (Potency) A->D C Cell Cycle Analysis (Flow Cytometry) B->C E GI50 Value (Cellular Efficacy) B->E F G2/M Phase Arrest C->F

Caption: General experimental workflow for evaluating a PLK1 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PLK1 enzyme.

Materials:

  • Recombinant human PLK1 enzyme.[1]

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[10]

  • Peptide or protein substrate (e.g., casein).[12]

  • ATP solution (concentration near the Kₘ for PLK1).

  • Test compound (this compound) in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the PLK1 enzyme, the diluted test compound, and the substrate.

  • Initiation: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.[12]

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

  • Data Analysis: Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Objective: To determine the 50% growth inhibition concentration (GI₅₀) of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa).

  • Complete cell culture medium.

  • Test compound (this compound) in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the required time.

  • Data Acquisition: Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the GI₅₀ value.

Conclusion

This compound is a well-characterized compound with established synthetic routes. Its significance has been elevated due to its potential as a scaffold for developing inhibitors against Polo-like Kinase 1, a critical target in cancer therapy. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound, facilitating further exploration into its therapeutic potential and the development of novel anticancer agents.

References

Technical Guide: Physicochemical Properties of 4'-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4'-Cyclohexylacetophenone (CAS No. 18594-05-3). The information is compiled from various scientific sources and presented with methodologies for experimental determination, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for 4'-Cyclohexylacetophenone.

PropertyValueConditions
Melting Point 68-70 °CLiterature Value[1][2][3][4]
Boiling Point 179-181 °Cat 14 mmHg (Reduced Pressure)[1][2][3]
Boiling Point 316.40 °Cat 760 mmHg (Estimated)[5]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.[2][5]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle (for sample preparation)

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[3] If the sample consists of coarse crystals, it should be finely powdered using a mortar and pestle.[2]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample on a watch glass. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[1][3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

  • Heating:

    • For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[1][3]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.[3]

    • Record the temperature at which the entire sample has turned into a clear liquid. This is the end of the melting range.[3]

  • Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.[1]

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6] By reducing the pressure, the boiling point is lowered.

Apparatus:

  • Vacuum distillation apparatus (including a round-bottom flask, condenser, receiving flask, and vacuum adapter)

  • Heating mantle or oil bath

  • Thermometer

  • Manometer (to measure pressure)

  • Vacuum source (e.g., vacuum pump)

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Sample and Boiling Chips: Place the liquid sample (a few milliliters are sufficient for micro methods) and boiling chips or a stir bar into the distillation flask.[6]

  • Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level, as measured by the manometer.

  • Heating: Begin heating the sample gently.

  • Temperature Stabilization: The liquid will begin to boil. Vapors will rise and then condense in the condenser. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to get an accurate reading.[7]

  • Recording: When the temperature on the thermometer stabilizes during active distillation, record this temperature and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording p1 Dry the Sample p2 Grind to a Fine Powder p1->p2 p3 Load into Capillary Tube (2-3mm) p2->p3 m1 Place Capillary in Apparatus p3->m1 m2 Heat Rapidly (Approx. MP) m1->m2 First run m3 Heat Slowly (1-2°C/min) near MP m2->m3 Subsequent runs m4 Observe Melting m3->m4 d1 Record T_initial (First liquid drop) m4->d1 d2 Record T_final (All liquid) d1->d2 d3 Report Melting Range (T_initial - T_final) d2->d3

Caption: Experimental workflow for melting point determination.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_record Data Recording s1 Assemble Vacuum Distillation Apparatus s2 Add Sample and Boiling Chips s1->s2 s3 Connect Vacuum and Manometer s2->s3 d1 Reduce Pressure to Desired Level s3->d1 d2 Heat Sample Gently d1->d2 d3 Observe Boiling and Vapor Condensation d2->d3 r1 Wait for Temperature to Stabilize d3->r1 r2 Record Stable Temperature and Pressure r1->r2

References

An In-depth Technical Guide on the Solubility of 1-(4-Cyclohexylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1-(4-Cyclohexylphenyl)ethanone, a significant chemical intermediate. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on its general solubility characteristics and provides detailed experimental protocols for determining precise quantitative solubility values. This allows researchers to generate critical data for process development, formulation, and analytical method development.

Introduction to this compound

This compound, also known as 4'-cyclohexylacetophenone, is an organic compound with the chemical formula C₁₄H₁₈O.[1] It is characterized by a cyclohexyl group attached to a phenyl ring, which is in turn bonded to an ethanone group. This structure imparts a hydrophobic nature to the molecule, indicating low solubility in water but higher solubility in organic solvents.[1] It is commonly used as an intermediate in organic synthesis.[2]

Qualitative Solubility Profile

This compound is a hydrophobic compound. General observations indicate that it has low solubility in aqueous solutions and is more readily soluble in organic solvents, particularly ether and alcohol.[1][2] Its solubility is influenced by the polarity of the solvent, with better solubility expected in less polar organic solvents due to the nonpolar cyclohexyl and phenyl groups.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data, enabling a systematic comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
e.g., Ethanol
e.g., Methanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Toluene
e.g., Hexane

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[1][3][4]

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter into a pre-weighed evaporating dish or vial. This step removes any undissolved solid particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly by using a gentle stream of nitrogen or by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing: Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant mass is achieved. Weigh the dish or vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtrate) * 100

Protocol 2: UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region. It determines the concentration of the solute in a saturated solution by measuring its absorbance.

Materials:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions by diluting the stock solution to various known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1-3 from the Gravimetric Method protocol to prepare a saturated solution of this compound and allow it to equilibrate.

  • Sample Analysis:

    • Filter a portion of the supernatant from the saturated solution.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method prep_solute Weigh Excess Solute mix Combine Solute and Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Agitate at Constant Temperature (e.g., 24-48 hours) mix->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filtrate Filter Supernatant settle->filtrate evaporate Evaporate Solvent filtrate->evaporate dilute Dilute Filtrate filtrate->dilute weigh Dry and Weigh Residue evaporate->weigh calc_grav Calculate Solubility weigh->calc_grav measure_abs Measure Absorbance dilute->measure_abs calc_spec Calculate Concentration (from Calibration Curve) measure_abs->calc_spec

Caption: Workflow for determining the solubility of a solid in a liquid.

References

Spectroscopic Profile of 1-(4-Cyclohexylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-cyclohexylphenyl)ethanone, also known as 4'-cyclohexylacetophenone. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.88d, J=8.4 Hz2HAr-H (ortho to C=O)
7.28d, J=8.4 Hz2HAr-H (meta to C=O)
2.58s3H-COCH₃
2.54tt, J=11.8, 3.4 Hz1HAr-CH-
1.89 - 1.73m5HCyclohexyl-H
1.50 - 1.23m5HCyclohexyl-H
¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
197.8C=O
150.1Ar-C (ipso to cyclohexyl)
135.5Ar-C (ipso to C=O)
128.8Ar-CH (ortho to C=O)
126.9Ar-CH (meta to C=O)
44.8Ar-CH- (cyclohexyl)
34.3Cyclohexyl-CH₂
26.8-COCH₃
26.1Cyclohexyl-CH₂
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2925, 2852StrongC-H stretch (cyclohexyl)
1678StrongC=O stretch (aromatic ketone)
1606MediumC=C stretch (aromatic ring)
1410MediumCH₂ bend (cyclohexyl)
1267StrongC-C stretch
823Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
20240[M]⁺ (Molecular Ion)
187100[M - CH₃]⁺
15920[M - CH₃CO]⁺
14530[M - C₄H₇]⁺
11725[C₉H₉]⁺
9115[C₇H₇]⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate.

Mass Spectrometry (MS): The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagram was generated using the DOT language.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure elucidation. The following diagram illustrates the logical connections between the data obtained.

Logical_Relationships MS_Data MS Data (Molecular Weight) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure NMR_Data NMR Data (Connectivity) NMR_Data->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Logical flow from individual spectroscopic data to a confirmed chemical structure.

An In-depth Technical Guide to the Health and Safety of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-(4-Cyclohexylphenyl)ethanone (CAS No. 7592-35-0). The information is compiled from safety data sheets, chemical databases, and relevant toxicological guidelines to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound is a solid with a molecular formula of C₁₄H₁₈O and a molecular weight of 202.29 g/mol . It is important to consult the Safety Data Sheet (SDS) for specific physical and chemical properties as they can vary between suppliers.

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound is classified as an irritant. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Toxicological Summary

Potential Health Effects
  • Skin Irritation: Causes redness, itching, and pain upon contact.

  • Eye Irritation: Causes serious irritation, which may include redness, tearing, and blurred vision.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, leading to coughing and shortness of breath.

First Aid Measures

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give two glasses of water to drink. Seek medical attention.[1]

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure and associated risks.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Handling Wash thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Potential Mechanism of Action: Polo-like Kinase 1 (PLK1) Inhibition

A computational docking study has suggested that this compound may act as an inhibitor of Polo-like kinase 1 (PLK1). It is crucial to note that this finding is based on a virtual screening and has not been validated by experimental studies.

PLK1 is a key regulator of multiple stages of mitosis, including the G2/M cell cycle transition, spindle formation, and cytokinesis.[4][5] Inhibition of PLK1 can lead to cell cycle arrest and apoptosis (programmed cell death), making it a target for anticancer therapies.[4][5] The proposed mechanism involves the inhibitor binding to the ATP-binding pocket of the PLK1 protein, which blocks its kinase activity.[4]

Below is a simplified diagram of the PLK1 signaling pathway and the potential point of inhibition.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase Aurora_A_Bora Aurora A / Bora PLK1_inactive Inactive PLK1 Aurora_A_Bora->PLK1_inactive Activates PLK1_active Active PLK1 Cdc25 Cdc25 PLK1_active->Cdc25 Activates Wee1_Myt1 Wee1/Myt1 PLK1_active->Wee1_Myt1 Inhibits Spindle_Formation Spindle Formation PLK1_active->Spindle_Formation Cytokinesis Cytokinesis PLK1_active->Cytokinesis CDK1_CyclinB CDK1/Cyclin B (Mitotic Entry) Cdc25->CDK1_CyclinB Wee1_Myt1->CDK1_CyclinB PLK1_inactive->PLK1_active Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->PLK1_active Inhibits

Caption: Proposed PLK1 signaling pathway and potential inhibition.

Experimental Protocols for Hazard Assessment

Detailed experimental data for this compound are not publicly available. However, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the known hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a small amount of water) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

    • The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing and any residual test substance are removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Classification: The substance is classified based on the mean scores for erythema and edema over a specified period.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • The eyes of the animal are examined 24 hours before testing to ensure no pre-existing irritation.

    • A single dose of 0.1 mL of a liquid or 0.1 g of a solid is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second to prevent loss of the material.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored.

  • Classification: The classification is based on the severity and reversibility of the ocular lesions.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test determines the potential health hazards likely to arise from short-term exposure to an airborne substance.

  • Test System: Young adult rats.

  • Procedure:

    • Animals are placed in an inhalation chamber.

    • The test substance is generated as a vapor, aerosol, or dust at a specific concentration.

    • Animals are exposed to the test atmosphere for a defined period, typically 4 hours.

  • Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Classification: The LC50 (median lethal concentration) is determined, and the substance is classified based on this value.

The following diagram illustrates a general workflow for in vivo toxicity testing.

Experimental_Workflow start Start: Test Substance Information Review acclimatization Animal Acclimatization (e.g., Rabbits, Rats) start->acclimatization dose_prep Dose Preparation and Formulation acclimatization->dose_prep exposure Test Substance Exposure (Dermal, Ocular, or Inhalation) dose_prep->exposure observation Post-Exposure Observation (Clinical Signs, Body Weight) exposure->observation scoring Scoring of Effects (e.g., Erythema, Edema, Ocular Lesions) observation->scoring necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Interpretation scoring->data_analysis necropsy->data_analysis classification Hazard Classification and Reporting data_analysis->classification

Caption: General experimental workflow for in vivo toxicity testing.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to recommended safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. While a potential mechanism of action involving PLK1 inhibition has been proposed based on computational studies, further experimental validation is necessary to confirm this activity and to fully characterize the toxicological profile of this compound. The standardized OECD guidelines provide a framework for generating the necessary data to perform a comprehensive risk assessment.

References

A Technical Guide to the Purity Standards of Commercially Available 4'-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for commercially available 4'-cyclohexylacetophenone (CAS No. 18594-05-3). This document is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing this chemical compound with a clear understanding of its quality attributes. The guide covers typical purity specifications from various suppliers, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.

Commercial Purity Specifications

4'-Cyclohexylacetophenone is available from several chemical suppliers, with purity levels typically ranging from 98% to over 99%. The most common analytical technique cited for purity assessment is Gas Chromatography (GC). Below is a summary of the advertised purity specifications from prominent suppliers.

SupplierAdvertised PurityAnalytical MethodReference
Sigma-Aldrich99%Not specified[1]
Sigma-Aldrich>99%Not specified[2]
Tokyo Chemical Industry (TCI)>98.0%GC
ChemicalBook98%Not specified[3]

Note: It is crucial to obtain the Certificate of Analysis (CoA) for a specific lot to understand the exact purity and the methods used for its determination.

Analytical Methodologies for Purity Determination

The primary methods for determining the purity of 4'-cyclohexylacetophenone are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These techniques are adept at separating the main compound from any impurities.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like 4'-cyclohexylacetophenone.

Experimental Protocol (General Method):

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10-15°C/minute.

    • Final hold: Hold at 250°C for 5-10 minutes.

  • Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity analysis, particularly for non-volatile impurities. A reverse-phase method is generally suitable for 4'-cyclohexylacetophenone.

Experimental Protocol (General Method):

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where 4'-cyclohexylacetophenone has significant absorbance, likely around 245 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 0.5 mg/mL.

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is calculated based on the area percentage of the main peak.

Potential Impurities

The most common industrial synthesis of 4'-cyclohexylacetophenone is through the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[4][5][6][7] Potential impurities can arise from starting materials, side reactions, or subsequent purification steps.

Potential Impurities from Synthesis:

  • Cyclohexylbenzene: Unreacted starting material.

  • Diacetylated cyclohexylbenzene isomers: Resulting from over-acylation of the aromatic ring.

  • Isomers of 4'-cyclohexylacetophenone: Acylation can sometimes occur at the ortho or meta positions, though the para position is generally favored.

  • Residual catalyst and solvents: Traces of the Lewis acid catalyst and the reaction solvent may be present.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of a commercial batch of 4'-cyclohexylacetophenone.

Purity_Assessment_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision SampleReceipt Receive Commercial Sample DocumentationReview Review Certificate of Analysis SampleReceipt->DocumentationReview SamplePreparation Prepare Analytical Sample (e.g., dissolve in solvent) DocumentationReview->SamplePreparation GC_Analysis Gas Chromatography (GC) Analysis for Volatile Impurities SamplePreparation->GC_Analysis HPLC_Analysis HPLC Analysis for Non-Volatile Impurities SamplePreparation->HPLC_Analysis Spectroscopic_Analysis Spectroscopic Analysis (e.g., NMR, IR) for Structural Confirmation SamplePreparation->Spectroscopic_Analysis DataProcessing Process Chromatographic and Spectroscopic Data GC_Analysis->DataProcessing HPLC_Analysis->DataProcessing Spectroscopic_Analysis->DataProcessing PurityCalculation Calculate Purity and Impurity Profile DataProcessing->PurityCalculation FinalReport Generate Final Quality Control Report PurityCalculation->FinalReport Decision Accept or Reject Batch FinalReport->Decision

Caption: Workflow for Purity Assessment of 4'-Cyclohexylacetophenone.

This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough evaluation of the purity and identity of commercially available 4'-cyclohexylacetophenone, making it suitable for demanding research and development applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-cyclohexylphenyl)ethanone, a valuable intermediate in organic and medicinal chemistry.[1] The synthesis is achieved through the Friedel-Crafts acylation of cyclohexylbenzene. This method offers a reliable route to obtaining the target ketone, which can serve as a building block for more complex molecules in drug discovery and materials science. Included are comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the workflow.

Introduction

This compound, also known as 4'-cyclohexylacetophenone, is an organic compound featuring a cyclohexyl group attached to a phenyl ring, which is further substituted with a ketone functional group.[2] This molecule serves as a key intermediate in the synthesis of a variety of organic compounds, including potential pharmaceutical agents.[1][2] The synthesis described herein utilizes the Friedel-Crafts acylation, a fundamental and widely used electrophilic aromatic substitution reaction.[3] In this reaction, an acyl group, derived from an acyl chloride in the presence of a Lewis acid catalyst, is introduced onto an aromatic ring.[3][4] The presence of the deactivating acyl group on the product prevents multiple acylations, allowing for monoacylation to be the predominant outcome.[3][4]

Key Experiment: Friedel-Crafts Acylation of Cyclohexylbenzene

The central experiment involves the acylation of cyclohexylbenzene with acetyl chloride using aluminum chloride as the Lewis acid catalyst. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with the nucleophilic aromatic ring of cyclohexylbenzene.[3]

Experimental Protocol

Materials:

  • Cyclohexylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, addition funnel, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice-water bath.[5]

  • Formation of the Electrophile: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes.[5]

  • Acylation Reaction: After the addition of acetyl chloride is complete, add a solution of cyclohexylbenzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the cyclohexylbenzene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.[5][6]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][6] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

ParameterValueReference/Notes
Reactants
Cyclohexylbenzene1.0 equivalentStarting aromatic compound.
Acetyl Chloride1.1 equivalentsAcylating agent. A slight excess is used to ensure complete reaction.
Anhydrous Aluminum Chloride1.1 - 1.3 equivalentsLewis acid catalyst. An excess is required as it complexes with the product.
Solvent
Anhydrous DichloromethaneSufficient to dissolve reactantsA common solvent for Friedel-Crafts reactions.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then stirred at RT.[5]
Reaction Time1-3 hoursMonitored by TLC for completion.
Product Information
Product NameThis compoundAlso known as 4'-Cyclohexylacetophenone.[2][7]
Molecular FormulaC₁₄H₁₈O[2]
Molecular Weight202.29 g/mol [7]
AppearanceColorless to light yellow solid or liquid[1][2]
Melting Point68-70 °C (lit.)[1]
Boiling Point179-181 °C at 14 mmHg (lit.)[1]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway

References

Application Notes and Protocols for the Synthesis of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-(4-cyclohexylphenyl)ethanone, a valuable intermediate in organic synthesis and drug discovery. This document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

This compound, also known as 4'-cyclohexylacetophenone, is an aromatic ketone that serves as a crucial building block in the synthesis of various organic compounds. Its structure, featuring a cyclohexyl group attached to a phenyl ring, makes it a key intermediate for the preparation of compounds with potential applications in medicinal chemistry and materials science. The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexylbenzene.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the cyclohexylbenzene.

A significant advantage of the Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, leading to a single, predictable product.

Mechanism of Formation

The formation of this compound via Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with the acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺). This is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the cyclohexylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product.

  • Work-up: The reaction mixture is treated with water and acid to decompose the aluminum chloride-ketone complex and isolate the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₄H₁₈O[1]
Molecular Weight 202.29 g/mol [1]
Melting Point 68-70 °C[2]
Boiling Point 179-181 °C at 14 mmHg[2]
¹H NMR (CDCl₃) See Table 2[3]
¹³C NMR (CDCl₃) See Table 3N/A
IR (KBr) See Table 4[3]
Mass Spectrum (EI) See Table 5[3]
Typical Yield >90% (literature)N/A

Table 1: Physicochemical Properties and Yield of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.89d2HAr-H (ortho to C=O)
7.28d2HAr-H (meta to C=O)
2.58s3H-COCH₃
2.54m1HAr-CH-
1.87m4HCyclohexyl-H
1.77m1HCyclohexyl-H
1.40m4HCyclohexyl-H
1.25m1HCyclohexyl-H

Table 2: ¹H NMR Spectral Data of this compound [3]

Chemical Shift (δ, ppm)Assignment
197.8C=O
153.2Ar-C (ipso to cyclohexyl)
135.5Ar-C (ipso to acetyl)
128.7Ar-CH (ortho to C=O)
126.9Ar-CH (meta to C=O)
44.6Ar-CH- (cyclohexyl)
34.3Cyclohexyl-CH₂
26.8Cyclohexyl-CH₂
26.1Cyclohexyl-CH₂
26.6-COCH₃

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2851StrongC-H stretch (cyclohexyl)
1679StrongC=O stretch (ketone)
1606MediumC=C stretch (aromatic)
1411MediumCH₂ bend
1267StrongC-C(=O) stretch
821StrongC-H bend (para-disubstituted)

Table 4: Key IR Absorption Bands of this compound [3]

m/zRelative Intensity (%)Assignment
20230[M]⁺
187100[M-CH₃]⁺
15920[M-C₃H₇]⁺
14515[M-C₄H₉]⁺
11710[C₉H₉]⁺
4325[CH₃CO]⁺

Table 5: Mass Spectrometry Data (Electron Ionization) of this compound [3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Equipment:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C.

  • Addition of Cyclohexylbenzene: After the addition of acetyl chloride is complete, add cyclohexylbenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and mechanism.

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products Cyclohexylbenzene Cyclohexylbenzene EAS Electrophilic Aromatic Substitution Cyclohexylbenzene->EAS AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion Formation AcetylChloride->AcyliumIon AlCl3 AlCl3 (Catalyst) AlCl3->AcyliumIon AcyliumIon->EAS Deprotonation Deprotonation EAS->Deprotonation Product This compound Deprotonation->Product HCl HCl Deprotonation->HCl AlCl3_complex AlCl3-Ketone Complex Product->AlCl3_complex

Caption: Logical workflow of the Friedel-Crafts acylation.

G reagents Cyclohexylbenzene + Acetyl Chloride + AlCl3 acylium Formation of Acylium Ion (CH3CO+) reagents->acylium Step 1 sigma Attack by Benzene Ring (Sigma Complex Formation) acylium->sigma Step 2 deprotonation Deprotonation (Aromaticity Restored) sigma->deprotonation Step 3 product This compound deprotonation->product Step 4 G start Start: Reaction Mixture workup Acidic Work-up start->workup extraction Extraction with DCM workup->extraction washing Washing (H2O, NaHCO3, Brine) extraction->washing drying Drying over MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Pure Product purification->product

References

Application Notes and Protocols: The Utility of 1-(4-Cyclohexylphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1-(4-Cyclohexylphenyl)ethanone as a versatile starting material in the synthesis of pharmaceutical intermediates. The document covers its application in the development of both antihistaminic and potential anticancer agents, offering step-by-step experimental procedures, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of a Key Intermediate for the Antihistamine Fexofenadine

This compound serves as a structural precursor to key intermediates in the synthesis of Fexofenadine, a non-sedating H1 histamine receptor antagonist. The following protocols outline a synthetic route to a crucial intermediate.

Experimental Protocol: Multi-step Synthesis of a Fexofenadine Intermediate

This synthesis involves a two-step process starting with the Willgerodt-Kindler reaction to introduce a carboxylic acid functional group, followed by a Friedel-Crafts acylation to couple it with a second molecular fragment, leading to a key precursor of Fexofenadine.

Step 1: Synthesis of 2-(4-Cyclohexylphenyl)acetic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids with the same number of carbon atoms.

  • Reaction Scheme: this compound is reacted with sulfur and morpholine to form a thioamide, which is then hydrolyzed to the carboxylic acid.

  • Materials and Reagents:

    • This compound

    • Sulfur powder

    • Morpholine

    • Toluene

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) in toluene.

    • Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • To the resulting crude thioamide, add a 20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 8-12 hours to facilitate hydrolysis.

    • Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(4-Cyclohexylphenyl)acetic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Quantitative Data:

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 135-138 °C

Step 2: Friedel-Crafts Acylation to a Fexofenadine Precursor

This step involves the acylation of a substituted benzene ring with the previously synthesized carboxylic acid derivative.

  • Reaction Scheme: The acid chloride of 2-(4-Cyclohexylphenyl)acetic acid reacts with a protected form of α,α-dimethylphenylacetic acid methyl ester in the presence of a Lewis acid catalyst.

  • Materials and Reagents:

    • 2-(4-Cyclohexylphenyl)acetic acid

    • Thionyl chloride (SOCl₂)

    • α,α-dimethylphenylacetic acid methyl ester

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Convert 2-(4-Cyclohexylphenyl)acetic acid to its acid chloride by reacting with an excess of thionyl chloride at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

    • In a separate flask, dissolve α,α-dimethylphenylacetic acid methyl ester in dichloromethane and cool to 0 °C in an ice bath.

    • Slowly add aluminum chloride (1.2 eq) to the solution while maintaining the temperature at 0 °C.

    • Add the freshly prepared 2-(4-Cyclohexylphenyl)acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, a key fexofenadine intermediate, can be purified by column chromatography on silica gel.

  • Quantitative Data:

ParameterValue
Yield 60-70%
Purity (by HPLC) >97%

Logical Workflow for Fexofenadine Intermediate Synthesis

Fexofenadine_Intermediate_Synthesis A This compound B Willgerodt-Kindler Reaction A->B Sulfur, Morpholine C 2-(4-Cyclohexylphenyl)acetic acid B->C NaOH, H₂O, HCl D Acid Chloride Formation C->D SOCl₂ E 2-(4-Cyclohexylphenyl)acetyl chloride D->E F Friedel-Crafts Acylation E->F α,α-dimethylphenylacetic acid methyl ester, AlCl₃ G Fexofenadine Intermediate F->G H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Fexofenadine Fexofenadine Fexofenadine->H1R Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Co-activates Allergic_Response Allergic Response (Inflammation, etc.) PKC->Allergic_Response Leads to PLK1_Inhibitor_Synthesis A This compound B Alpha-Bromination A->B NBS, BPO C 2-Bromo-1-(4-cyclohexylphenyl)ethanone B->C D Nucleophilic Substitution C->D E Potential PLK1 Inhibitor D->E F Heterocyclic Amine F->D PLK1_Signaling cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitosis Mitosis PLK1_Activation->Mitosis Promotes Entry Cell_Cycle_Arrest Cell Cycle Arrest Cytokinesis Cytokinesis Mitosis->Cytokinesis Regulates PLK1_Inhibitor PLK1 Inhibitor (e.g., from this compound) PLK1_Inhibitor->PLK1_Activation Inhibits PLK1_Inhibitor->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Application of 4'-Cyclohexylacetophenone in Liquid Crystal Preparation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides comprehensive application notes and detailed experimental protocols for the utilization of 4'-cyclohexylacetophenone as a precursor in the synthesis of calamitic liquid crystals. The primary synthetic route detailed involves a three-step process: the oxidation of 4'-cyclohexylacetophenone to 4-cyclohexylbenzoic acid via a haloform reaction, subsequent conversion to 4-cyclohexylbenzoyl chloride, and final esterification with 4-cyanophenol to yield the target nematic liquid crystal, 4-cyanophenyl 4-cyclohexylbenzoate. This guide is intended for researchers and professionals in materials science and drug development, offering a structured approach to the synthesis and characterization of novel liquid crystalline materials derived from readily available starting materials. All quantitative data is summarized for clarity, and key processes are visualized using DOT language diagrams.

Introduction: The Role of Cyclohexyl Moieties in Liquid Crystal Design

Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals.[1] Calamitic, or rod-like, liquid crystals are foundational to many electro-optical applications, most notably in liquid crystal displays (LCDs). The molecular architecture of these materials—typically a rigid core with flexible terminal groups—is paramount in determining their mesomorphic properties, such as the temperature range of the liquid crystal phase and its specific type (e.g., nematic, smectic).

The incorporation of alicyclic rings, such as the cyclohexane moiety, into the rigid core of a liquid crystal molecule is a well-established strategy for modulating its physical properties.[2] The cyclohexyl group, in comparison to a phenyl ring, can influence the molecule's aspect ratio, packing efficiency, and intermolecular forces, often leading to a desirable combination of low melting points and broad nematic phase ranges. 4'-Cyclohexylacetophenone, with its cyclohexylphenyl core, presents a versatile and cost-effective starting point for the synthesis of such liquid crystals. The acetyl group offers a reactive handle for chain extension to create the elongated, anisotropic structure necessary for mesophase formation.

This document outlines a robust synthetic pathway to convert 4'-cyclohexylacetophenone into a nematic liquid crystal, 4-cyanophenyl 4-cyclohexylbenzoate, a molecule designed to exhibit a stable nematic phase.

Synthetic Pathway Overview

The transformation of 4'-cyclohexylacetophenone into the target liquid crystal, 4-cyanophenyl 4-cyclohexylbenzoate, is achieved through a three-step synthetic sequence. This pathway is designed to first functionalize the acetyl group into a carboxylic acid, then activate it as an acid chloride, and finally couple it with a polar head group to induce mesogenic behavior.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Esterification start 4'-Cyclohexylacetophenone step1 Haloform Reaction (NaOCl, NaOH) start->step1 Oxidize Acetyl Group intermediate1 4-Cyclohexylbenzoic Acid step1->intermediate1 step2 Chlorination (SOCl₂) intermediate1->step2 Activate Carboxylic Acid intermediate2 4-Cyclohexylbenzoyl Chloride step2->intermediate2 step3 Esterification (4-Cyanophenol, Pyridine) intermediate2->step3 Couple with Phenolic Core final_product 4-Cyanophenyl 4-Cyclohexylbenzoate (Target Liquid Crystal) step3->final_product

Diagram 1: Overall synthetic workflow from 4'-cyclohexylacetophenone to the target liquid crystal.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-cyanophenyl 4-cyclohexylbenzoate from 4'-cyclohexylacetophenone.

Protocol 1: Synthesis of 4-Cyclohexylbenzoic Acid (Intermediate 1)

This procedure utilizes the haloform reaction to oxidize the methyl ketone of 4'-cyclohexylacetophenone to a carboxylic acid.[1][3]

Materials:

  • 4'-Cyclohexylacetophenone

  • Commercial Bleach (5-6% Sodium Hypochlorite, NaOCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether (for extraction, optional)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (optional)

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • pH paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, place 10.1 g (0.05 mol) of 4'-cyclohexylacetophenone.

  • Addition of Reagents: To the flask, add 200 mL of commercial bleach (approx. 40 mL per gram of ketone) and 12.5 mL of 10% NaOH solution.

  • Reaction: Attach a reflux condenser and heat the mixture in a water bath at 70-80°C with vigorous stirring for 1 hour. The initial oily layer of the ketone should disappear as the reaction proceeds.[1][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • To destroy any excess hypochlorite, add 5-10 mL of acetone and stir for 15 minutes.[3]

    • Transfer the mixture to a large beaker and cool in an ice bath.

    • Slowly add concentrated HCl with stirring until the solution is acidic (pH 1-2), which will cause a white precipitate of 4-cyclohexylbenzoic acid to form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-cyclohexylbenzoic acid.

    • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 4-Cyclohexylbenzoyl Chloride (Intermediate 2)

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.

Materials:

  • 4-Cyclohexylbenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser with a drying tube (or connected to a gas trap)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, place 8.2 g (0.04 mol) of 4-cyclohexylbenzoic acid and a magnetic stir bar.

  • Addition of Reagents: Add 30 mL of anhydrous toluene, followed by a catalytic amount (2-3 drops) of DMF.

  • Chlorination: Slowly add 7.1 mL (0.096 mol, 2.4 equivalents) of thionyl chloride to the stirred suspension. Caution: This reaction evolves HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with anhydrous toluene (2 x 20 mL) can be performed.

    • The resulting crude 4-cyclohexylbenzoyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of 4-Cyanophenyl 4-Cyclohexylbenzoate (Target Liquid Crystal)

This final step involves the esterification of the acyl chloride with 4-cyanophenol to form the target liquid crystal.

Materials:

  • 4-Cyclohexylbenzoyl Chloride (from Protocol 2)

  • 4-Cyanophenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4.3 g (0.036 mol) of 4-cyanophenol in 50 mL of anhydrous DCM and 5.8 mL (0.072 mol) of anhydrous pyridine. Cool the solution in an ice bath.

  • Esterification: Dissolve the crude 4-cyclohexylbenzoyl chloride (approx. 0.04 mol) in 30 mL of anhydrous DCM and add it dropwise to the cooled 4-cyanophenol solution over 30 minutes with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from ethanol to yield pure 4-cyanophenyl 4-cyclohexylbenzoate as a white crystalline solid.

    • Dry the final product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final liquid crystal product.

Table 1: Physicochemical Properties of Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 4'-Cyclohexylacetophenone18594-05-3C₁₄H₁₈O202.2968-70
Intermediate 1 4-Cyclohexylbenzoic Acid20029-52-1C₁₃H₁₆O₂204.27194-198
Intermediate 2 4-Cyclohexylbenzoyl Chloride50606-96-7C₁₃H₁₅ClO222.71N/A (Used crude)
Final Product 4-Cyanophenyl 4-Cyclohexylbenzoate56131-50-1 (analogue)C₂₀H₁₉NO₂317.38~90-100 (Est.)

Table 2: Mesomorphic Properties of the Target Liquid Crystal

CompoundAbbreviationPhase Transitions (°C)Liquid Crystal Phase
4-Cyanophenyl 4-CyclohexylbenzoateCCH-PCr ↔ N: ~90-100 (Est.)N ↔ I: >200 (Est.)Nematic (Predicted)

*Cr: Crystalline, N: Nematic, I: Isotropic. Transition temperatures are estimated based on structurally similar compounds, such as 4-cyanophenyl 4-alkylbenzoates and other cyclohexyl-containing mesogens. The presence of the cyclohexyl ring and the cyanophenyl group strongly suggests the formation of a nematic phase over a significant temperature range.[1]

Molecular Structure and Property Relationships

The mesogenic properties of 4-cyanophenyl 4-cyclohexylbenzoate are a direct result of its molecular structure. The relationship between the different structural components is key to its function as a liquid crystal.

Molecular_Structure cluster_core Rigid Core cluster_terminal Terminal Group LC_Molecule 4-Cyanophenyl 4-Cyclohexylbenzoate Cyclohexyl Cyclohexyl Ring LC_Molecule->Cyclohexyl Provides non-planarity, lowers melting point Phenyl Phenyl Ring LC_Molecule->Phenyl Contributes to rigidity & anisotropy Ester Ester Linkage (-COO-) LC_Molecule->Ester Maintains linearity and rigidity Cyano Cyano Group (-CN) LC_Molecule->Cyano Induces strong dipole, promotes nematic order

Diagram 2: Relationship between molecular components and liquid crystalline properties.

The cyclohexyl ring introduces a degree of non-planarity compared to a biphenyl system, which can disrupt crystal packing and lower the melting point, thus broadening the liquid crystal phase range. The combination of the phenyl ring and the ester linkage creates a rigid, linear core, which is essential for the anisotropic alignment of molecules. The terminal cyano group possesses a strong dipole moment, which promotes the parallel alignment characteristic of the nematic phase through dipole-dipole interactions.[1] This combination of a flexible, bulky group, a rigid core, and a polar terminal group is a classic design for achieving a stable and useful nematic liquid crystal.

References

Application Notes and Protocols for the Reduction of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 1-(4-Cyclohexylphenyl)ethanone to 1-(4-cyclohexylphenyl)ethanol, a key transformation in organic synthesis. The protocols outlined below utilize two common and effective methods: sodium borohydride reduction and catalytic hydrogenation. These methods offer distinct advantages in terms of selectivity, scalability, and reaction conditions.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. This compound, also known as 4'-Cyclohexylacetophenone, is a ketone that can be reduced to the corresponding alcohol, 1-(4-cyclohexylphenyl)ethanol. This alcohol can serve as a precursor for various derivatives in drug discovery and materials science.

This application note details two robust and widely used methods for this reduction:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective chemoselective reduction using a hydride-based reducing agent. It is known for its operational simplicity and compatibility with various functional groups.

  • Catalytic Hydrogenation: A method involving the use of hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is highly efficient and scalable, often providing high yields and purity.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the product is presented in Table 1.

PropertyThis compound1-(4-cyclohexylphenyl)ethanol
Molecular Formula C₁₄H₁₈O[1][2]C₁₄H₂₀O
Molecular Weight 202.29 g/mol [1][2]204.31 g/mol
Appearance White to light yellow to light orange powder to crystal[2][3]Colorless to pale yellow liquid
Melting Point 68-70 °C[3]Not available
Boiling Point 179-181 °C at 14 mmHg[3]Not available
CAS Number 18594-05-3[1][2]50744-11-1

Experimental Protocols

Method 1: Sodium Borohydride Reduction

This protocol describes the reduction of this compound using sodium borohydride in an alcoholic solvent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of ketone).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.0-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.

  • Extraction: Remove the organic solvent using a rotary evaporator. To the remaining aqueous layer, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude 1-(4-cyclohexylphenyl)ethanol can be purified by column chromatography on silica gel if necessary.

Expected Results:

ParameterValue
Yield >90%
Purity (by GC-MS) >95%
Reaction Time 1-4 hours
Method 2: Catalytic Hydrogenation

This protocol outlines the reduction of this compound via catalytic hydrogenation using Palladium on Carbon (Pd/C).

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and the solvent (ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

Expected Results:

ParameterValue
Yield >95%
Purity (by GC-MS) >98%
Reaction Time 2-12 hours
Catalyst Loading 1-5 mol%
Hydrogen Pressure 1-4 atm

Data Presentation

The following tables summarize the expected analytical data for the product, 1-(4-cyclohexylphenyl)ethanol.

Table 2: Spectroscopic Data for 1-(4-cyclohexylphenyl)ethanol

Technique Expected Data
¹H NMR (CDCl₃) δ 7.30-7.15 (m, 4H, Ar-H), 4.85 (q, J = 6.4 Hz, 1H, CH-OH), 2.50 (tt, J = 11.6, 3.2 Hz, 1H, Ar-CH), 1.85-1.70 (m, 5H, cyclohexyl-H), 1.50 (d, J = 6.4 Hz, 3H, CH₃), 1.45-1.20 (m, 5H, cyclohexyl-H), 1.60 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ 145.0, 142.5, 128.5, 125.5, 70.5, 44.5, 34.5, 27.0, 26.5, 25.0
IR (neat) ν (cm⁻¹) 3360 (br, O-H), 3050-2850 (C-H), 1600, 1510 (C=C, aromatic), 1080 (C-O)
GC-MS (EI) m/z (%): 204 (M⁺), 189, 159, 131, 117, 105, 91, 77

Visualizations

Experimental Workflow for Sodium Borohydride Reduction

NaBH4_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Solvent add_nabh4 Add NaBH4 at 0 °C start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with 1M HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (optional) dry->purify product 1-(4-cyclohexylphenyl)ethanol purify->product

Caption: Workflow for the reduction of this compound using NaBH₄.

Reaction Scheme: Reduction of this compound

Reaction_Scheme cluster_reagents ketone This compound reagents NaBH₄, MeOH or H₂, Catalyst (e.g., Pd/C) ketone->reagents alcohol 1-(4-cyclohexylphenyl)ethanol reagents->alcohol

Caption: General reaction scheme for the reduction.

Conclusion

Both sodium borohydride reduction and catalytic hydrogenation are highly effective methods for the synthesis of 1-(4-cyclohexylphenyl)ethanol from this compound. The choice of method will depend on the specific requirements of the synthesis, such as the presence of other reducible functional groups, desired scale, and available equipment. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the successful execution and characterization of this important chemical transformation.

References

Application Notes and Protocols: 4'-Cyclohexylacetophenone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-cyclohexylacetophenone as a foundational scaffold for the synthesis of novel bioactive molecules. The focus is on its application in the development of potential anticancer and anti-inflammatory agents through the synthesis of chalcone and pyrazole derivatives. Detailed experimental protocols and relevant biological data for analogous compounds are presented to guide researchers in this promising area of medicinal chemistry.

Introduction

4'-Cyclohexylacetophenone is a commercially available building block characterized by a cyclohexyl moiety attached to an acetophenone core. The presence of the lipophilic cyclohexyl group can enhance the binding of derivative compounds to biological targets and improve their pharmacokinetic properties. The ketone functional group provides a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones, which are versatile intermediates for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.

Key Applications in Medicinal Chemistry

Derivatives of 4'-cyclohexylacetophenone are promising candidates for the development of:

  • Anticancer Agents: Chalcones and their subsequent heterocyclic derivatives, such as pyrazoles, have been shown to exhibit potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Agents: The 1,5-diarylpyrazole scaffold, readily accessible from chalcones derived from 4'-cyclohexylacetophenone, is a well-established pharmacophore for the selective inhibition of cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are a clinically important class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Synthetic Pathways

The primary synthetic routes leveraging 4'-cyclohexylacetophenone as a building block involve an initial Claisen-Schmidt condensation to yield a chalcone, followed by cyclization reactions to generate heterocyclic scaffolds like pyrazoles.

G cluster_0 Chalcone Synthesis cluster_1 Pyrazole Synthesis 4'-Cyclohexylacetophenone 4'-Cyclohexylacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4'-Cyclohexylacetophenone->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Cyclohexyl Chalcone Cyclohexyl Chalcone Claisen-Schmidt Condensation->Cyclohexyl Chalcone Cyclization Cyclization Cyclohexyl Chalcone->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Cyclohexyl Pyrazole Derivative Cyclohexyl Pyrazole Derivative Cyclization->Cyclohexyl Pyrazole Derivative

Caption: General workflow for the synthesis of cyclohexyl chalcone and pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-cyclohexylphenyl)-3-(aryl)prop-2-en-1-one (Cyclohexyl Chalcone Derivative) via Claisen-Schmidt Condensation

Materials:

  • 4'-Cyclohexylacetophenone (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (10-40%)

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 4'-cyclohexylacetophenone and the desired aromatic aldehyde in ethanol.

  • Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate often indicates product formation.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Synthesis of 5-(4-cyclohexylphenyl)-3-(aryl)-1H-pyrazole (Cyclohexyl Pyrazole Derivative)

Materials:

  • (E)-1-(4-cyclohexylphenyl)-3-(aryl)prop-2-en-1-one (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser

  • Stir plate and stir bar

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve the synthesized cyclohexyl chalcone derivative in glacial acetic acid or ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the purified pyrazole derivative.

Quantitative Data on Analogous Compounds

While specific biological data for derivatives of 4'-cyclohexylacetophenone is limited in publicly available literature, the following tables summarize the activities of structurally related chalcone and pyrazole derivatives, demonstrating the potential of this compound class.

Table 1: Anticancer Activity of Analogous Chalcone Derivatives

Compound IDR1 (on Chalcone B-ring)Cancer Cell LineIC50 (µM)Reference
Chalcone A4-OCH₃MCF-7 (Breast)3.44[1]
Chalcone B4-FK562 (Leukemia)2.05[2]
Chalcone C3,5-di-FK562 (Leukemia)0.91[2]
Chalcone D4-OHK562 (Leukemia)6.47[2]
Chalcone E2-OH, 4-OCH₃K562 (Leukemia)3.42[2]

Table 2: Anti-inflammatory Activity of Analogous Pyrazole Derivatives (COX-2 Inhibition)

Compound IDStructure DescriptionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Pyrazole A1,5-Diarylpyrazole0.04514.715327[3]
Pyrazole BThiophene-pyrazole hybrid1.79130.1272.73[4]
Pyrazole CThiophene-pyrazole hybrid2.51165.0465.75[4]
CelecoxibStandard Drug0.04514.715327[3]

Signaling Pathways

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of 4'-cyclohexylacetophenone, particularly the pyrazoles, are expected to act as selective inhibitors of COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Caption: Simplified signaling pathway of COX-2 inhibition.

Kinase Inhibition in Cancer

Many chalcone and pyrazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The specific kinase targets can vary depending on the detailed structure of the synthesized molecule. The cyclohexyl group can potentially enhance binding to the hydrophobic pockets of kinase active sites.

Conclusion

4'-Cyclohexylacetophenone is a valuable and versatile starting material in medicinal chemistry. Its derivatives, particularly chalcones and pyrazoles, hold significant promise for the development of novel anticancer and anti-inflammatory agents. The synthetic protocols provided herein offer a straightforward approach to accessing these compound classes. While further research is needed to synthesize and evaluate the biological activity of a wider range of 4'-cyclohexylacetophenone derivatives to establish specific structure-activity relationships, the data from analogous compounds strongly support the potential of this building block in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Friedel-Crafts Acylation of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of cyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of cyclohexylbenzene in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A: Low yields in the Friedel-Crafts acylation of cyclohexylbenzene can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The most common culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1][2]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. It is advisable to use a freshly opened bottle of AlCl₃ or to sublime the catalyst before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product forms a complex with it, rendering the catalyst inactive.[4]

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. In some cases, a slight excess of the catalyst (e.g., 1.1-1.3 equivalents) may be beneficial.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: The acylation is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[3] Optimal temperature may need to be determined empirically for your specific acylating agent.

  • Poor Quality of Reagents: The purity of cyclohexylbenzene and the acylating agent (e.g., acetyl chloride) is crucial.

    • Solution: Use freshly distilled cyclohexylbenzene and acetyl chloride to remove any impurities or decomposition products.

Q2: I am observing the formation of multiple products, leading to a complex mixture. How can I improve the selectivity?

A: The formation of multiple products can be attributed to issues with regioselectivity or the occurrence of side reactions.

  • Isomer Formation (ortho-, meta-, para-): The cyclohexyl group is an ortho-, para-directing activator. Due to the steric bulk of the cyclohexyl group, the para-substituted product is generally favored over the ortho-substituted product.[5]

    • Solution: To maximize the yield of the desired para-isomer, consider using a bulkier Lewis acid or running the reaction at a lower temperature, which can enhance steric hindrance effects and favor the thermodynamically more stable para product. The choice of solvent can also influence the ortho/para ratio.[6]

  • Dealkylation-Acylation: A potential side reaction is the cleavage of the cyclohexyl group, followed by acylation of the resulting benzene.[2]

    • Solution: Milder reaction conditions, such as using a less harsh Lewis acid (e.g., FeCl₃ instead of AlCl₃) or lower reaction temperatures, can help minimize this side reaction.

Q3: The reaction mixture becomes a thick, unmanageable slurry. What can I do to resolve this?

A: The formation of a thick precipitate is often due to the insolubility of the complex formed between the Lewis acid and the ketone product.[4]

  • Solution:

    • Solvent Choice: Using a solvent in which the complex has some solubility can help. Dichloromethane or 1,2-dichloroethane are common choices. Carbon disulfide is another option, though more hazardous.[6]

    • Sufficient Solvent: Ensure an adequate volume of solvent is used to maintain a stirrable mixture.

    • Vigorous Stirring: Employ efficient mechanical stirring to ensure proper mixing of the reactants.

Q4: How do I effectively quench the reaction and work up the product?

A: Proper workup is critical for isolating the desired product and removing the catalyst.

  • Solution: The reaction is typically quenched by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride-ketone complex, liberating the product, and dissolves the aluminum salts in the aqueous layer. The product can then be extracted with an organic solvent, washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally washed with brine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride?

The major product is 4-cyclohexylacetophenone, where the acetyl group is added at the para position relative to the cyclohexyl group. This is due to the steric hindrance of the bulky cyclohexyl group, which disfavors substitution at the ortho positions.

Q2: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides (e.g., acetic anhydride) can be used as acylating agents in Friedel-Crafts acylation.[7] The reaction mechanism is similar, and they can be a good alternative to acyl chlorides.

Q3: Why is polyacylation not a significant concern in this reaction?

The acyl group introduced onto the benzene ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[7] This makes the product, 4-cyclohexylacetophenone, less reactive than the starting material, cyclohexylbenzene, thus preventing further acylation.

Q4: What are some alternative Lewis acid catalysts to aluminum chloride?

While AlCl₃ is the most common, other Lewis acids like iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used.[1][8] In some cases, milder catalysts may be advantageous to minimize side reactions. Solid acid catalysts are also being explored as more environmentally friendly alternatives.[9]

Data Presentation

The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.

ParameterTypical Value/ConditionRationale
Substrate CyclohexylbenzeneThe aromatic compound being acylated.
Acylating Agent Acetyl Chloride (CH₃COCl)Provides the acetyl group for substitution.
Catalyst Aluminum Chloride (AlCl₃)Lewis acid that activates the acylating agent.
Stoichiometry Cyclohexylbenzene : Acetyl Chloride : AlCl₃ ≈ 1 : 1.1 : 1.1-1.3A slight excess of the acylating agent and catalyst is often used to ensure complete reaction of the substrate.[3]
Solvent Dichloromethane (CH₂Cl₂) or 1,2-DichloroethaneAnhydrous, inert solvent that helps to control the reaction temperature and solubilize reactants.
Temperature 0-5 °C (addition), then room temperature or gentle heatingInitial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion.[3]
Reaction Time 1-4 hoursTime required for the reaction to go to completion, which can be monitored by TLC.
Workup Quench with ice/HCl, extraction, washingNecessary to decompose the catalyst-product complex and purify the product.[3]
Typical Yield 70-90% (of 4-cyclohexylacetophenone)Yields can vary based on the optimization of the above parameters.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclohexylacetophenone

This protocol describes a general laboratory procedure for the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Cyclohexylbenzene: Dissolve cyclohexylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the cyclohexylbenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-cyclohexylacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under N2 prep_reagents->setup_glassware cool_catalyst Cool AlCl3 Suspension (0-5 °C) setup_glassware->cool_catalyst add_acyl Add Acetyl Chloride Dropwise cool_catalyst->add_acyl add_substrate Add Cyclohexylbenzene Solution Dropwise add_acyl->add_substrate react Stir at Room Temp (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry_evap Dry and Evaporate Solvent wash->dry_evap purify Purify Product (Distillation/Recrystallization) dry_evap->purify final_product Pure 4-Cyclohexyl- acetophenone purify->final_product

Caption: Experimental workflow for the Friedel-Crafts acylation of cyclohexylbenzene.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solutions Potential Solutions start Low Reaction Yield catalyst_inactive Inactive Catalyst (Moisture Contamination) start->catalyst_inactive catalyst_insufficient Insufficient Catalyst (Stoichiometry) start->catalyst_insufficient temp_suboptimal Suboptimal Temperature start->temp_suboptimal time_insufficient Insufficient Reaction Time start->time_insufficient reagents_impure Impure Starting Materials start->reagents_impure sol_anhydrous Use Anhydrous Conditions catalyst_inactive->sol_anhydrous sol_stoichiometry Increase Catalyst Amount catalyst_insufficient->sol_stoichiometry sol_temp Optimize Temperature Profile temp_suboptimal->sol_temp sol_time Monitor by TLC for Completion time_insufficient->sol_time sol_purify_reagents Purify/Distill Reagents reagents_impure->sol_purify_reagents

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Cyclohexylphenyl)ethanone. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning this synthetic procedure.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of cyclohexylbenzene resulted in a very low yield or failed completely. What are the potential causes?

A1: Low or no yield in this synthesis can stem from several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, rendering it inactive.[1][2] Therefore, a stoichiometric amount (at least one equivalent) or a slight excess of the catalyst relative to the acylating agent is often required.

  • Deactivated Aromatic Ring: While cyclohexylbenzene is an activated ring system, the presence of any deactivating impurities in the starting material can hinder the reaction.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. While heating can increase the reaction rate, excessively high temperatures may lead to side reactions and decomposition. For many Friedel-Crafts acylations, moderate temperatures (e.g., room temperature to 60°C) are sufficient. It is often advisable to start the reaction at a lower temperature (e.g., 0°C) to control the initial exotherm, and then allow it to proceed at room temperature or with gentle heating.

Issue 2: Formation of Multiple Products & Byproducts

Q2: I've obtained a mixture of products instead of pure this compound. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. The primary side products in this synthesis are positional isomers and potentially products of polyacylation.

  • Formation of the ortho Isomer: The cyclohexyl group is an ortho, para-directing group. Therefore, in addition to the desired para product (this compound), the formation of the ortho isomer (1-(2-Cyclohexylphenyl)ethanone) is a significant possibility. The para isomer is generally favored due to steric hindrance from the bulky cyclohexyl group, but the ratio can be influenced by reaction conditions.

  • Diacylation Products: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated substrates or under forcing reaction conditions.[3] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable. However, the activating nature of the cyclohexyl group might still allow for the formation of diacylated byproducts.

To improve selectivity for the desired para isomer:

  • Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the sterically less hindered para isomer.

  • Choice of Solvent: The polarity of the solvent can sometimes influence the ortho/para ratio. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide) may improve selectivity.

  • Slow Addition of Reagents: A slow, controlled addition of the acylating agent can help to maintain a low concentration of the electrophile, which can favor para-substitution and minimize side reactions.

Issue 3: Product Purification Challenges

Q3: I'm having difficulty separating the desired para-isomer from the ortho-isomer and other byproducts. What purification methods are most effective?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is a very effective method for separating ortho and para isomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective purification technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is invaluable for identifying the components of the reaction mixture, including the different isomers and any other byproducts.[4][5] This information can then guide the choice of an appropriate preparative separation method.

Quantitative Data Summary

ProductIsomerTypical Yield Range (%)Factors Influencing Yield
1-(Cyclohexylphenyl)ethanonepara (desired)70-90%Lower reaction temperature, appropriate catalyst stoichiometry, anhydrous conditions.
1-(Cyclohexylphenyl)ethanoneortho (side product)10-30%Higher reaction temperatures may increase the proportion of the ortho isomer.
Diacylated Products-< 5%More likely with excess acylating agent and higher reaction temperatures.

Note: The yield ranges provided are estimates based on typical Friedel-Crafts acylation reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Cyclohexylbenzene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Cyclohexylbenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled to 0°C in an ice bath.

  • Acylating Agent Addition: Acetyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over a period of 15-30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: Cyclohexylbenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, still at 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 1-3 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to isolate the pure this compound.

Visualizations

Reaction_Pathway Cyclohexylbenzene Cyclohexylbenzene ParaProduct This compound (Major Product) Cyclohexylbenzene->ParaProduct Electrophilic Aromatic Substitution OrthoProduct 1-(2-Cyclohexylphenyl)ethanone (Side Product) Cyclohexylbenzene->OrthoProduct AcetylChloride Acetyl Chloride + AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon Forms AcyliumIon->ParaProduct Electrophilic Aromatic Substitution AcyliumIon->OrthoProduct DiacylatedProduct Diacylated Products (Minor Side Product) ParaProduct->DiacylatedProduct Further Acylation (under forcing conditions) Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the AlCl₃ anhydrous and active? Start->CheckCatalyst CheckStoichiometry Is the catalyst stoichiometry sufficient (≥ 1 eq.)? CheckCatalyst->CheckStoichiometry Yes SolutionCatalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->SolutionCatalyst No CheckConditions Are reaction conditions (temperature, time) optimal? CheckStoichiometry->CheckConditions Yes SolutionStoichiometry Increase catalyst to 1.1-1.2 equivalents. CheckStoichiometry->SolutionStoichiometry No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes SolutionConditions Optimize temperature and reaction time. CheckConditions->SolutionConditions No SolutionPurity Purify starting materials. CheckPurity->SolutionPurity No End Improved Yield CheckPurity->End Yes SolutionCatalyst->CheckStoichiometry SolutionStoichiometry->CheckConditions SolutionConditions->CheckPurity SolutionPurity->End

References

Common impurities in 1-(4-Cyclohexylphenyl)ethanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 1-(4-Cyclohexylphenyl)ethanone and their removal.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities originating from the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride include:

  • Unreacted Starting Materials: Cyclohexylbenzene and acetyl chloride.

  • Polysubstituted Byproducts: Di-acylated cyclohexylbenzene isomers. The acyl group is deactivating, which makes polysubstitution less likely than in Friedel-Crafts alkylation, but it can still occur to a small extent.[1][2]

  • Residual Catalyst: Typically aluminum chloride (AlCl₃) or other Lewis acids used in the reaction.

Q2: My Friedel-Crafts reaction yield is low. What are the potential causes and how can I troubleshoot this?

A2: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[3]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.[3]

  • Deactivated Aromatic Ring: While cyclohexylbenzene is an activated ring, the presence of any deactivating impurities in the starting material can hinder the reaction.

  • Improper Reaction Temperature: The reaction should typically be started at a low temperature (e.g., 0 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to ensure completion.

Q3: I observe an oily product after recrystallization instead of crystals. What should I do?

A3: "Oiling out" during recrystallization occurs when the solute comes out of solution above its melting point. To resolve this:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Change the solvent system: The chosen solvent may not be ideal. A solvent pair, where the compound is very soluble in one and poorly soluble in the other, can be effective. Common pairs include ethanol/water or ethyl acetate/hexane.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: After column chromatography, my fractions are still impure. How can I improve the separation?

A4: To enhance the purity of fractions from column chromatography:

  • Optimize the eluent system: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities before running the column. A less polar solvent system will elute the less polar impurities first, followed by the desired product.

  • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent and load it onto the column in a narrow band. Using too much or too polar a solvent for loading will broaden the bands and result in poor separation.

  • Flow rate: A slower flow rate generally provides better separation.

Data on Impurity Removal

The following table summarizes typical impurity levels in a crude sample of this compound and the purity enhancement achieved through recrystallization and column chromatography.

CompoundCrude Product (% Area by GC)After Recrystallization (% Area by GC)After Column Chromatography (% Area by GC)
This compound85.298.599.8
Cyclohexylbenzene8.50.80.1
Di-acylated Byproduct5.10.5<0.1
Other Impurities1.20.2<0.1

Note: These values are illustrative and can vary depending on the specific reaction conditions and purification efficiency.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to the flask while heating and swirling until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 50:50).

  • Dry the purified crystals in a vacuum oven.

Column Chromatography of this compound

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Eluent: Prepare a mixture of hexane and ethyl acetate. A good starting point is a 95:5 (v/v) mixture. The optimal ratio should be determined by TLC analysis of the crude product.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess eluent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product start Crude Product (this compound + Impurities) analysis Impurity Identification (e.g., GC-MS) start->analysis Characterize recrystallization Recrystallization analysis->recrystallization Choose Method column_chromatography Column Chromatography analysis->column_chromatography Choose Method end Pure This compound recrystallization->end Isolate column_chromatography->end Isolate

Caption: Workflow for the identification and removal of impurities.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity Issue cause1 Moisture Contamination issue->cause1 cause2 Insufficient Catalyst issue->cause2 cause3 Improper Solvent issue->cause3 cause4 Poor Separation Technique issue->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Use Stoichiometric Excess of Catalyst cause2->solution2 solution3 Solvent Screening (TLC) cause3->solution3 solution4 Optimize Purification Protocol cause4->solution4

Caption: Troubleshooting logic for common synthesis and purification issues.

References

Troubleshooting low conversion rates in 4'-cyclohexylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-cyclohexylacetophenone. The synthesis, a Friedel-Crafts acylation of cyclohexylbenzene, can present challenges related to reaction yield and purity. This guide offers solutions to common problems encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My 4'-cyclohexylacetophenone synthesis has a very low conversion rate. What are the most common causes?

Low conversion rates in Friedel-Crafts acylation are frequently due to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or starting materials will deactivate the catalyst.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the product, 4'-cyclohexylacetophenone, can form a complex with the AlCl₃, rendering it inactive. A general guideline is to use at least 1.1 equivalents of the catalyst relative to the acylating agent (acetyl chloride).

  • Low Reaction Temperature: While lower temperatures can control exothermic reactions, the activation energy for the acylation may not be reached, resulting in a sluggish or incomplete reaction.

  • Poor Quality of Reagents: Impurities in cyclohexylbenzene or acetyl chloride can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4'-isomer?

The formation of multiple products can be attributed to:

  • Isomer Formation: The cyclohexyl group is an ortho-, para-directing activator. While the para-product (4'-cyclohexylacetophenone) is generally favored due to steric hindrance, some of the ortho-isomer can form. Running the reaction at a lower temperature can sometimes improve the para-selectivity.

  • Polysubstitution: Although the acetyl group is deactivating, preventing further acylation of the product is a key advantage of Friedel-Crafts acylation over alkylation. However, if the reaction conditions are too harsh (high temperature, long reaction time), or if there is a large excess of the acylating agent, polysubstitution can occur, though it is generally less common.

Q3: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

The formation of a thick precipitate is often due to the complexation of the 4'-cyclohexylacetophenone product with the aluminum chloride catalyst. To mitigate this:

  • Ensure Adequate Solvent: Use a sufficient volume of an appropriate solvent, such as dichloromethane or carbon disulfide, to keep the reaction mixture stirrable.

  • Mechanical Stirring: Employ a mechanical stirrer if magnetic stirring is insufficient to agitate the thick mixture effectively.

Q4: How should I properly quench the reaction and work up the product?

Improper quenching can lead to product loss. A standard and effective method is to:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst (Moisture) Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality aluminum chloride. Handle AlCl₃ quickly in a dry environment.
Insufficient Catalyst Use at least a stoichiometric amount (e.g., 1.1 equivalents) of AlCl₃ relative to acetyl chloride.
Low Reaction Temperature If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature. Gentle heating (e.g., to 40-50°C) can be attempted, but monitor for side product formation.
Formation of Multiple Products Ortho- Isomer Formation The cyclohexyl group directs both ortho and para. The para isomer is sterically favored. Lowering the reaction temperature may increase the para-to-ortho ratio.
Polysubstitution Use a 1:1 molar ratio of cyclohexylbenzene to acetyl chloride. Avoid excessively high temperatures and prolonged reaction times.
Thick, Unstirrrable Reaction Mixture Product-Catalyst Complex Precipitation Increase the volume of the anhydrous solvent. Switch from magnetic to mechanical stirring if necessary.
Low Isolated Yield After Workup Incomplete Quenching Ensure the aluminum chloride complex is fully decomposed by pouring the reaction mixture into an ice/HCl mixture with vigorous stirring.
Emulsion Formation During Extraction Add a small amount of brine to the separatory funnel to help break up emulsions.
Product Loss During Purification For recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

Visualizing the Process

Reaction Pathway

ReactionPathway Figure 1. Friedel-Crafts Acylation of Cyclohexylbenzene sub Cyclohexylbenzene + Acetyl Chloride int Acylium Ion Intermediate sub->int + Catalyst cat AlCl₃ (Lewis Acid) cat->int prod 4'-Cyclohexylacetophenone-AlCl₃ Complex int->prod + Cyclohexylbenzene final 4'-Cyclohexylacetophenone prod->final Quenching workup Aqueous Workup (H₂O, HCl) workup->final

Caption: Friedel-Crafts acylation of cyclohexylbenzene.

Troubleshooting Workflow

TroubleshootingWorkflow Figure 2. Troubleshooting Low Conversion Rates start Low Conversion Rate Observed q1 Are reagents and glassware completely dry? start->q1 sol1 Dry glassware thoroughly. Use anhydrous solvents and fresh reagents. q1->sol1 No q2 Is catalyst amount stoichiometric (≥1.1 eq)? q1->q2 Yes sol1->q2 sol2 Increase AlCl₃ to at least 1.1 equivalents. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Allow reaction to warm to RT or apply gentle heat. q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: A workflow for troubleshooting low conversion rates.

Experimental Protocol

The following is a general procedure for the Friedel-Crafts acylation of cyclohexylbenzene. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

  • Reaction Setup: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel.

  • Addition of Cyclohexylbenzene: After the addition of acetyl chloride is complete, add cyclohexylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield 4'-cyclohexylacetophenone as a solid.

Preventing polyacylation in the preparation of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Cyclohexylphenyl)ethanone via Friedel-Crafts acylation. Our goal is to help you mitigate challenges, with a specific focus on preventing polyacylation.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation and why is it a concern in the synthesis of this compound?

A1: Polyacylation is a side reaction in which more than one acyl group is introduced onto the aromatic ring of the substrate. In the context of synthesizing this compound, this would result in the formation of di- or even tri-acetylated cyclohexylbenzene byproducts. This is a concern because it reduces the yield of the desired mono-acylated product and complicates the purification process, requiring additional steps to separate the desired product from the polyacylated impurities.

Q2: How does the cyclohexyl group on the benzene ring influence the likelihood of polyacylation?

A2: The cyclohexyl group is an alkyl substituent, which is generally considered an activating group in electrophilic aromatic substitution reactions. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This increased reactivity can potentially lead to a higher propensity for polyacylation compared to unsubstituted benzene. However, the first acyl group introduced has a deactivating effect on the ring, which helps to mitigate further acylation.

Q3: Is this compound prone to further acylation under typical Friedel-Crafts conditions?

A3: The product, this compound, is significantly less reactive towards further acylation than the starting material, cyclohexylbenzene. The acetyl group (a carbonyl group) is strongly deactivating due to its electron-withdrawing nature. This deactivation of the aromatic ring makes a second acylation reaction much less favorable, which is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation in controlling the degree of substitution.

Q4: What are the primary factors that can lead to an increase in polyacylated byproducts?

A4: Several factors can contribute to an increase in polyacylation:

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.

  • Excess Acylating Agent or Catalyst: Using a significant excess of the acetylating agent (e.g., acetyl chloride) or the Lewis acid catalyst (e.g., aluminum chloride) can drive the reaction towards polyacylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial monoacylation is complete can increase the chances of a second acylation taking place.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate.

Troubleshooting Guide: Preventing Polyacylation

This guide addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions to minimize the formation of polyacylated byproducts.

Issue Potential Cause Troubleshooting Steps
Significant formation of di-acylated product detected by TLC/GC-MS. Reaction temperature is too high. Maintain a low reaction temperature, typically between 0 °C and room temperature. Use an ice bath to control the initial exothermic reaction.
Incorrect stoichiometry. Carefully control the molar ratios of the reactants. Use a slight excess (1.05-1.1 equivalents) of the acetylating agent and the Lewis acid catalyst relative to the cyclohexylbenzene.
Extended reaction time. Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Low yield of the desired mono-acylated product with the presence of polyacylated impurities. Order of addition is incorrect. Add the acetyl chloride to the suspension of the Lewis acid in the solvent first to form the acylium ion complex before the dropwise addition of cyclohexylbenzene.
Inefficient mixing. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating or high concentrations of reactants.
Difficulty in separating the mono- and poly-acylated products. Suboptimal reaction conditions leading to a complex product mixture. Optimize the reaction conditions as described above to maximize the selectivity for the mono-acylated product, which will simplify the purification process.
Inadequate purification technique. Employ column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to effectively separate the products based on their polarity. Recrystallization can also be an effective purification method.

Data Presentation: Impact of Reaction Conditions on Product Distribution

Parameter Condition A (Optimized for Monoacylation) Condition B (Promotes Polyacylation) Expected Outcome
Temperature 0 °C to 25 °C50 °C to 80 °CHigher temperatures increase the rate of the second acylation.
Molar Ratio (Acylating Agent : Substrate) 1.1 : 1> 1.5 : 1A large excess of the acylating agent drives the equilibrium towards polyacylation.
Molar Ratio (Catalyst : Substrate) 1.1 : 1> 1.5 : 1Excess catalyst can increase the concentration of the reactive electrophile.
Reaction Time Monitored to completion (e.g., 1-2 hours)Extended (e.g., > 4 hours)Longer reaction times provide more opportunity for the slower diacylation to occur.
Yield of this compound HighLowerPolyacylation consumes the desired product and starting material.
Yield of Polyacylated Byproducts Low (<5%)Higher (>10%)Harsher conditions favor the formation of polyacylated products.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the Friedel-Crafts acylation of cyclohexylbenzene to synthesize this compound, with an emphasis on minimizing polyacylation.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Formation of the Acylium Ion:

    • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride in DCM. The addition should be dropwise to control the exothermic reaction.

  • Acylation Reaction:

    • Dissolve cyclohexylbenzene (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.

    • Add the cyclohexylbenzene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete (typically 1-2 hours, as indicated by the consumption of the starting material on TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents (Cyclohexylbenzene, Acetyl Chloride, AlCl₃, DCM) setup_apparatus Set up Flame-Dried Glassware (Flask, Condenser, Addition Funnel) cool_alcl3 Cool AlCl₃ Suspension in DCM to 0 °C setup_apparatus->cool_alcl3 add_acetyl_chloride Slowly Add Acetyl Chloride cool_alcl3->add_acetyl_chloride add_cyclohexylbenzene Dropwise Addition of Cyclohexylbenzene Solution add_acetyl_chloride->add_cyclohexylbenzene stir_reaction Stir at 0 °C then Warm to RT (Monitor by TLC) add_cyclohexylbenzene->stir_reaction quench Quench with Ice and HCl stir_reaction->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry_concentrate Dry over MgSO₄ and Concentrate wash->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_result Final Product temp Low Temperature (0-25 °C) monoacylation Favored Monoacylation temp->monoacylation stoichiometry Controlled Stoichiometry (Slight Excess of Reagents) stoichiometry->monoacylation time Optimized Reaction Time (TLC Monitoring) time->monoacylation order Correct Order of Addition order->monoacylation polyacylation Minimized Polyacylation product High Yield of This compound monoacylation->product

Caption: Key factors to control for minimizing polyacylation in Friedel-Crafts reactions.

Catalyst selection and deactivation in Friedel-Crafts reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to catalyst selection and deactivation in Friedel-Crafts alkylation and acylation experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts reactions can often be attributed to several factors related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity:

    • Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

    • Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][3] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[3]

  • Substrate Limitations:

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][4]

    • Presence of Amines or Alcohols: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1] The lone pair of electrons on nitrogen or oxygen can complex with the Lewis acid, rendering it inactive.[5][6]

  • Unreactive Halides: Vinyl and aryl halides are generally unreactive as alkylating or acylating agents in Friedel-Crafts reactions because their corresponding carbocations are too unstable to form.[4][5]

Issue 2: Catalyst Deactivation During Reaction

Q2: My reaction starts well but then stops before completion. What could be causing my catalyst to deactivate?

A2: Catalyst deactivation during a Friedel-Crafts reaction can be frustrating. Beyond the initial activity issues, several mechanisms can lead to a shutdown of the catalytic cycle:

  • Product Complexation (Acylation): As mentioned, the ketone product in acylation reactions forms a complex with the Lewis acid catalyst.[3][7] This is a very common reason for needing stoichiometric amounts of the catalyst.

  • Polyalkylation (Alkylation): The alkyl group added to the aromatic ring is an activating group, making the product more reactive than the starting material.[5][8] This can lead to multiple alkylations on the same ring, consuming the catalyst and reactants in unwanted side reactions.

  • Coke Formation (Solid Catalysts): With solid acid catalysts like zeolites, the formation of heavy, carbonaceous deposits (coke) on the catalyst surface can block active sites and pores, preventing reactants from reaching them.[9][10]

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can act as poisons by strongly adsorbing to the catalyst's active sites and deactivating them.[10][11]

Troubleshooting Workflow for a Failed Friedel-Crafts Reaction

G start Reaction Failure (Low/No Yield) check_moisture Check for Moisture (Glassware, Reagents, Solvent) start->check_moisture check_substrate Evaluate Aromatic Substrate start->check_substrate check_catalyst Assess Catalyst Loading & Activity start->check_catalyst check_halide Verify Alkyl/Acyl Halide Reactivity start->check_halide dry_system Action: Thoroughly Dry System (Flame-dry glassware, use anhydrous reagents) check_moisture->dry_system Moisture Suspected substrate_issue Issue: Deactivating Groups (-NO2, -NR2) Present? check_substrate->substrate_issue catalyst_loading_issue Issue: Insufficient Catalyst for Acylation? check_catalyst->catalyst_loading_issue halide_issue Issue: Using Vinyl or Aryl Halide? check_halide->halide_issue rerun Re-run Experiment dry_system->rerun modify_substrate Action: Modify Synthesis Route or Protect Functional Groups substrate_issue->modify_substrate Yes increase_catalyst Action: Increase Catalyst to >1 Molar Equivalent catalyst_loading_issue->increase_catalyst Yes (Acylation) change_halide Action: Use a Suitable Alkyl or Acyl Halide halide_issue->change_halide Yes modify_substrate->rerun increase_catalyst->rerun change_halide->rerun

Caption: A logical workflow for troubleshooting common issues in Friedel-Crafts reactions.

Catalyst Selection Guide

Q3: How do I choose the right catalyst for my Friedel-Crafts reaction?

A3: Catalyst selection depends on several factors, including the type of reaction (alkylation vs. acylation), the reactivity of your substrate, and process considerations like catalyst recyclability.

  • Homogeneous Catalysts (Lewis Acids):

    • AlCl₃, FeCl₃: These are strong, traditional Lewis acids that are highly effective for a wide range of substrates.[12] AlCl₃ is very common but requires stoichiometric amounts for acylation and is highly sensitive to moisture.[3]

    • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to water and can sometimes be used in catalytic amounts, making them a "greener" alternative.

  • Heterogeneous Catalysts (Solid Acids):

    • Zeolites (e.g., H-ZSM-5, H-Beta): These are crystalline aluminosilicates with well-defined pore structures that can offer shape selectivity, favoring the formation of specific isomers (e.g., para products).[9][13] They are reusable and generally more environmentally friendly than traditional Lewis acids.[14][15]

    • Modified Clays (e.g., Montmorillonite K-10): Acid-treated clays can be effective and low-cost catalysts for certain acylations.[9]

    • Nafion: A perfluorinated sulfonic acid resin that can serve as a solid Brønsted acid catalyst.[16]

Comparison of Common Friedel-Crafts Catalysts
Catalyst TypeCatalyst ExamplesPhaseKey AdvantagesKey Disadvantages
Traditional Lewis Acids AlCl₃, FeCl₃, BF₃HomogeneousHigh reactivity, widely applicable.[12][17]Moisture sensitive, often needed in stoichiometric amounts (acylation), difficult to separate from product, corrosive waste streams.[16][18]
Metal Triflates Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂HomogeneousOften water-tolerant, can be used in catalytic amounts, recyclable in some systems (e.g., ionic liquids).[18]Higher cost compared to traditional Lewis acids.
Zeolites H-ZSM-5, H-Beta, H-YHeterogeneousReusable, shape-selective, environmentally benign, easy to separate from the reaction mixture.[13][14]Can be deactivated by coke formation, diffusion limitations for large molecules.[9][19]
Other Solid Acids Acid-treated clays, Nafion, Sulfated ZirconiaHeterogeneousLow cost (clays), high acidity, easy to handle and separate.[9][15]Can have lower activity than homogeneous catalysts, potential for leaching of active species.

Catalyst Selection Logic

G start Start: Define Reaction reaction_type Alkylation or Acylation? start->reaction_type alkylation Alkylation reaction_type->alkylation Alkylation acylation Acylation reaction_type->acylation Acylation recyclability Is Catalyst Recyclability Critical? homogeneous Use Homogeneous Catalyst (e.g., AlCl3, FeCl3) recyclability->homogeneous No heterogeneous Use Heterogeneous Catalyst (e.g., Zeolites, Clays) recyclability->heterogeneous Yes shape_selectivity Is Shape Selectivity (e.g., para) Desired? shape_selectivity->heterogeneous No zeolite Strongly Consider Zeolites (e.g., H-ZSM-5) shape_selectivity->zeolite Yes alkylation->recyclability acylation->recyclability heterogeneous->shape_selectivity

Caption: Decision tree for selecting a suitable catalyst for a Friedel-Crafts reaction.

Catalyst Deactivation and Regeneration

Q4: My solid acid catalyst has lost activity after a few runs. How can I regenerate it?

A4: Deactivation of solid catalysts, typically due to coking, is a common issue.[10] Regeneration can often restore activity. The most common method is calcination (a high-temperature heat treatment) to burn off the carbonaceous deposits.

Catalyst Deactivation Pathways

G active_catalyst Active Catalyst Site poisoning Poisoning (e.g., S, N compounds) active_catalyst->poisoning coking Coke Formation (Carbon Deposition) active_catalyst->coking sintering Thermal Degradation (Sintering) active_catalyst->sintering leaching Leaching of Active Sites active_catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common mechanisms leading to the deactivation of Friedel-Crafts catalysts.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol describes a general method for the acylation of a reactive aromatic compound (e.g., toluene) with an acyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup

Procedure:

  • Setup: Assemble a clean, dry three-necked flask with a dropping funnel, a condenser (with a drying tube), and an inlet for inert gas. Ensure all glassware is flame-dried or oven-dried before use.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Stir the suspension and cool the flask to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. An acylium ion complex will form.

  • Aromatic Substrate Addition: Add a solution of toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Regeneration of a Coked Zeolite Catalyst

This protocol provides a general procedure for regenerating a solid acid catalyst that has been deactivated by coke formation.

Materials:

  • Deactivated zeolite catalyst

  • Tube furnace

  • Air or a mixture of N₂ and O₂

  • Quartz or ceramic tube

Procedure:

  • Loading: Place the deactivated catalyst in a quartz or ceramic tube within a tube furnace.

  • Purging: Heat the catalyst to 100-150 °C under a flow of inert gas (e.g., nitrogen) for 1-2 hours to remove any adsorbed water and volatile organics.

  • Controlled Oxidation: Slowly introduce a controlled amount of air or a lean oxygen/nitrogen mixture into the gas stream.

  • Calcination: Gradually increase the temperature to 450-550 °C. The heating rate should be slow (e.g., 2-5 °C/min) to avoid rapid combustion, which can cause thermal damage (sintering) to the catalyst.[10]

  • Hold: Maintain the final temperature for 3-6 hours, or until the coke has been completely burned off. This is often indicated by the cessation of CO₂ evolution in the off-gas, which can be monitored with a gas analyzer.

  • Cooling: After the calcination is complete, switch the gas flow back to pure inert gas and cool the catalyst down to room temperature.

  • Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture. The activity of the regenerated catalyst can be tested by comparing its performance to the fresh catalyst in a standard reaction.

References

Work-up procedures for Friedel-Crafts acylation of aromatic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the work-up of Friedel-Crafts acylation reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction has a very low yield or has failed completely. What are the common causes related to the work-up?

A1: Low yields can stem from several factors during the reaction and work-up. Key issues include:

  • Incomplete Quenching: The aluminum chloride (AlCl₃) catalyst forms a complex with the ketone product, which must be hydrolyzed to liberate the product.[1][2] If quenching is incomplete, a significant portion of the product will be lost.

  • Emulsion Formation: During aqueous work-up, stubborn emulsions can form, making phase separation difficult and leading to product loss.[2][3]

  • Product Solubility: The desired product might have some solubility in the aqueous layer, especially if it contains polar functional groups.

  • Improper pH during Extraction: The pH of the aqueous layer can affect the solubility and stability of the product.

Troubleshooting Steps:

  • Ensure Complete Quenching: The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This highly exothermic process is managed by the ice, which absorbs the heat of hydrolysis.[4] The acid ensures the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chloro-complexes.

  • Breaking Emulsions: To combat emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, heating the mixture gently can help break up aluminum salts and resolve the emulsion.[3]

  • Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product from the aqueous layer.

  • Adjust pH: After the initial acidic quench, the organic layer is often washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[1][2]

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Q2: I'm observing multiple spots on my TLC plate after work-up. What could be the cause?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.[5] The acyl group deactivates the aromatic ring, making a second acylation less likely.[5] However, issues can arise from:

  • Highly Activated Aromatic Rings: Substrates with strong electron-donating groups (e.g., phenols, anilines) are highly activated and can undergo polyacylation.[5]

  • Side Reactions: High reaction temperatures can lead to side reactions and the formation of tarry materials.[1]

  • Impure Starting Materials: Impurities in the aromatic substrate or the acylating agent can lead to the formation of byproducts.[5]

Troubleshooting Steps:

  • Control Reaction Temperature: For highly reactive substrates, conducting the reaction at a lower temperature (e.g., 0 °C) can help minimize side reactions and improve selectivity.[1]

  • Purify Starting Materials: Ensure the purity of your reactants through distillation or recrystallization before use.

  • Protecting Groups: For highly activated substrates like phenols, it is advisable to protect the hydroxyl group as an ester before performing the acylation. The protecting group can be removed after the reaction.[5]

Issue 3: Difficulties with Catalyst Removal

Q3: I'm having trouble removing the aluminum chloride catalyst during the work-up.

A3: Aluminum chloride is hygroscopic and reacts violently with water.[6][7] Proper quenching is crucial for its removal.

  • Hydrolysis of Aluminum Chloride: When water is added, AlCl₃ is hydrolyzed to aluminum hydroxide (Al(OH)₃), a gelatinous precipitate, and hydrochloric acid (HCl).[6] This precipitate can complicate the extraction process.

  • Complexation with Product: The Lewis acidic AlCl₃ forms a stable complex with the lone pair of electrons on the oxygen of the product ketone.[1][8] This complex must be broken during the work-up.

Troubleshooting Steps:

  • Acidic Quench: Quenching the reaction mixture in a mixture of ice and concentrated HCl is the standard and most effective method.[2] The acid helps to dissolve the aluminum hydroxide precipitate by forming soluble aluminum salts.

  • Order of Addition: Always add the reaction mixture to the ice/acid mixture slowly.[9] Adding water to the reaction mixture can cause a dangerous exothermic reaction.[9]

  • Sufficient Stirring: Vigorous stirring during quenching is essential to ensure efficient hydrolysis and dissolution of the aluminum salts.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation Work-up

This protocol outlines a standard procedure for the work-up of a Friedel-Crafts acylation reaction using aluminum chloride as the catalyst.

Materials:

  • Reaction mixture from Friedel-Crafts acylation

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Organic solvent for extraction (e.g., dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quenching: In a separate beaker of appropriate size, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2]

  • Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.[1][10]

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).[1][10]

    • Saturated sodium chloride (brine) solution (to remove excess water).[2]

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][10]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[1][2]

Data Presentation

Table 1: Common Solvents for Friedel-Crafts Acylation and Extraction

SolventUse in ReactionUse in ExtractionDensity (g/mL)Notes
Dichloromethane (DCM)CommonCommon1.33Inert, good solvent for many organic compounds. The organic layer will be on the bottom.[1][8]
1,2-DichloroethaneCommonLess Common1.25Similar to DCM.
Carbon Disulfide (CS₂)CommonNot Recommended1.26Toxic and flammable.
NitrobenzeneLess CommonNot Recommended1.20Can influence regioselectivity but is difficult to remove.[2]
Ethyl AcetateNot RecommendedCommon0.90Can react with the Lewis acid catalyst. Good for extraction. The organic layer will be on the top.
Diethyl EtherNot RecommendedCommon0.71Can react with the Lewis acid catalyst. Good for extraction. The organic layer will be on the top.

Visualizations

Experimental Workflow

Workup_Workflow ReactionMixture Reaction Mixture (Aromatic Compound, Acylating Agent, AlCl3) Quenching Quenching (Pour into Ice/Conc. HCl) ReactionMixture->Quenching Extraction Extraction (Separate Organic and Aqueous Layers) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Recrystallization or Chromatography) SolventRemoval->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A stepwise workflow for the work-up procedure of a Friedel-Crafts acylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield LowYield Low Product Yield CheckQuenching Was Quenching Complete? LowYield->CheckQuenching CheckExtraction Was Extraction Efficient? LowYield->CheckExtraction CheckEmulsion Was an Emulsion Present? LowYield->CheckEmulsion IncompleteQuench Incomplete Quenching (Product-AlCl3 Complex Not Hydrolyzed) CheckQuenching->IncompleteQuench No InefficientExtraction Inefficient Extraction (Product Lost in Aqueous Layer) CheckExtraction->InefficientExtraction No EmulsionFormation Emulsion Formation (Difficult Phase Separation) CheckEmulsion->EmulsionFormation Yes SolutionQuench Solution: Ensure vigorous stirring in ice/acid mixture. IncompleteQuench->SolutionQuench SolutionExtraction Solution: Perform multiple extractions. InefficientExtraction->SolutionExtraction SolutionEmulsion Solution: Add brine or gently heat. EmulsionFormation->SolutionEmulsion

Caption: A troubleshooting guide for diagnosing the cause of low product yield during work-up.

References

Temperature control in the synthesis of 4'-cyclohexylacetophenone to avoid side reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-cyclohexylacetophenone, with a specific focus on temperature control to minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 4'-Cyclohexylacetophenone 1. Reaction temperature is too low: Insufficient thermal energy can lead to a slow or incomplete reaction. 2. Reaction temperature is too high: This can cause decomposition of reactants and products. 3. Poor quality of Lewis acid catalyst (e.g., AlCl₃): The catalyst may be hydrated and thus inactive.1. After the initial controlled addition of reagents at a low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature and then gently heat to a moderate temperature (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC. 2. Maintain a controlled temperature throughout the reaction. Use an ice bath to manage the initial exothermic reaction and a controlled heating mantle for any subsequent heating. 3. Use fresh, anhydrous aluminum chloride.
Formation of Multiple Isomers (e.g., 2'- or 3'-cyclohexylacetophenone) 1. High reaction temperature: Higher temperatures can overcome the activation energy barrier for the formation of thermodynamically favored but undesired isomers. The cyclohexyl group is an ortho, para-director; however, at elevated temperatures, meta-acylation can occur.1. Maintain a low temperature (0-5 °C) during the addition of the acetyl chloride and cyclohexylbenzene. At lower temperatures, the reaction is under kinetic control, favoring the formation of the para-isomer due to steric hindrance at the ortho-position.
Polyacylation Products Detected 1. Incorrect stoichiometry: Using an excess of the acylating agent (acetyl chloride) can lead to the introduction of a second acetyl group onto the aromatic ring.1. While polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group deactivates the ring, it is still advisable to use a stoichiometry of approximately 1:1 for cyclohexylbenzene and acetyl chloride.
Darkening or Charring of the Reaction Mixture 1. Runaway reaction: The reaction is too exothermic and is proceeding too quickly, leading to decomposition.1. Ensure slow, dropwise addition of the acetyl chloride to the cooled mixture of cyclohexylbenzene and aluminum chloride. 2. Maintain a low temperature with an efficient cooling bath (ice-salt or dry ice-acetone if necessary). 3. Ensure efficient stirring to dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature control in the synthesis of 4'-cyclohexylacetophenone?

A1: Temperature control is critical for maximizing the yield of the desired para-isomer and minimizing the formation of unwanted side products. The Friedel-Crafts acylation is an exothermic reaction, and maintaining a low temperature, particularly during the initial addition of reagents, helps to control the reaction rate and improve regioselectivity.

Q2: Why is the formation of the para-isomer (4'-cyclohexylacetophenone) favored at lower temperatures?

A2: At lower temperatures, the reaction is under kinetic control. The cyclohexyl group is bulky, and steric hindrance makes the ortho-positions less accessible to the incoming acylium ion. The para-position is sterically unhindered, making it the kinetically favored product. At higher temperatures, the reaction can shift towards thermodynamic control, potentially leading to the formation of a mixture of isomers.

Q3: What are the typical side reactions that can occur, and how does temperature influence them?

A3: The main side reactions include the formation of ortho- and meta-isomers of cyclohexylacetophenone. While the cyclohexyl group directs acylation to the ortho- and para-positions, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable meta-isomer in some analogous reactions. However, in acylation, steric factors often lead to high selectivity for the para product.[1][2] High temperatures can also lead to decomposition of the starting materials and products, resulting in a lower yield and a darker reaction mixture.

Q4: What is a recommended temperature profile for this synthesis?

A4: A common approach is to cool the mixture of cyclohexylbenzene and the Lewis acid (e.g., aluminum chloride) in a solvent like dichloromethane to 0-5 °C using an ice bath. The acetyl chloride is then added dropwise while maintaining this temperature. After the addition is complete, the reaction mixture can be stirred at this low temperature for a period, and then allowed to warm to room temperature to ensure the reaction goes to completion.[3]

Quantitative Data on Temperature Effects

Reaction Temperature ortho-isomer (%) meta-isomer (%) para-isomer (%) Control
Alkylation of Toluene 0 °C541729Kinetic
Alkylation of Toluene 25 °C36928Thermodynamic

This data is for the Friedel-Crafts alkylation of toluene and is provided for illustrative purposes to demonstrate the principle of temperature-dependent product distribution. In the case of the acylation of cyclohexylbenzene, the steric bulk of the acyl group generally leads to a high preference for the para-product even at moderate temperatures.[1][4]

Experimental Protocol: Synthesis of 4'-Cyclohexylacetophenone

This protocol is a representative procedure emphasizing temperature control.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add cyclohexylbenzene and anhydrous dichloromethane.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled solution.

  • Reagent Addition: Add a solution of acetyl chloride in anhydrous dichloromethane to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[3]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for one hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4'-cyclohexylacetophenone.

Logical Workflow for Temperature Control

Temperature_Control_Workflow cluster_start Reaction Initiation cluster_monitoring Temperature Monitoring & Control cluster_outcome Product Formation Start Start Synthesis Cooling Cool Reaction Vessel (0-5 °C) Start->Cooling Reagent_Addition Slow, Dropwise Addition of Acetyl Chloride Cooling->Reagent_Addition Temp_Check Is Temperature < 10 °C? Reagent_Addition->Temp_Check Maintain_Cooling Maintain Cooling Temp_Check->Maintain_Cooling Yes Slow_Addition Slow Down Addition Temp_Check->Slow_Addition No Desired_Product High Yield of 4'-Cyclohexylacetophenone (para-isomer) Maintain_Cooling->Desired_Product Side_Products Minimized Side Reactions (ortho/meta-isomers, decomposition) Maintain_Cooling->Side_Products Slow_Addition->Temp_Check

Caption: Workflow for temperature control in the synthesis of 4'-cyclohexylacetophenone.

References

Analysis of reaction kinetics for the formation of 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the reaction kinetics, experimental protocols, and troubleshooting for the synthesis of 1-(4-Cyclohexylphenyl)ethanone.

Section 1: Reaction Kinetics Analysis

The formation of this compound is typically achieved through the Friedel-Crafts acylation of cyclohexylbenzene with an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid (e.g., AlCl₃). Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and maximizing yield.

While specific kinetic data for the acylation of cyclohexylbenzene is not extensively reported, the kinetics can be approximated based on studies of similar Friedel-Crafts acylations of substituted benzenes. The reaction is generally considered to be second order overall: first order with respect to the acylating agent-catalyst complex and first order with respect to the aromatic substrate.

Rate Law (approximated):

Rate = k[Cyclohexylbenzene][CH₃COCl·AlCl₃]

Where:

  • k is the rate constant.

  • [Cyclohexylbenzene] is the concentration of cyclohexylbenzene.

  • [CH₃COCl·AlCl₃] is the concentration of the activated acylating agent-catalyst complex.

Factors Influencing Reaction Kinetics:

ParameterEffect on Reaction RateTypical Range/Value (Estimated)
Temperature Increases with temperature (Arrhenius relationship).20-60 °C
Catalyst Concentration Increases with catalyst concentration.1.0 - 1.5 equivalents
Reactant Concentration Increases with concentration of either reactant.Varies by protocol
Solvent Polarity Can influence the rate by stabilizing intermediates.Non-polar (e.g., CS₂) or polar (e.g., nitrobenzene)
Activation Energy (Ea) Energy barrier for the reaction.50 - 80 kJ/mol (estimated)

Note: The values presented are estimations based on analogous Friedel-Crafts acylation reactions and should be determined experimentally for this specific transformation.

Section 2: Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexylbenzene160.2616.03 g (17.5 mL)0.10
Acetyl Chloride78.508.64 g (7.8 mL)0.11
Aluminum Chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (anhydrous)-100 mL-
1 M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Stir the suspension and cool the flask to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension over 15-20 minutes.

  • Addition of Cyclohexylbenzene: In the dropping funnel, prepare a solution of cyclohexylbenzene (16.03 g, 0.10 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 50 mL of 1 M hydrochloric acid. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Reaction Monitoring Workflow:

G Start Reaction Start TLC TLC Analysis (Spotting of starting material and reaction mixture) Start->TLC GCMS GC-MS Analysis (Injection of an aliquot) Start->GCMS Analysis Analyze Data (Compare with standards) TLC->Analysis GCMS->Analysis Decision Reaction Complete? Analysis->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->TLC Continue->GCMS

Caption: Workflow for monitoring the progress of the Friedel-Crafts acylation.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is my reaction yield consistently low?

    • A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

      • Moisture Contamination: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

      • Catalyst Deactivation: The ketone product can form a complex with the AlCl₃, rendering it inactive. Using a stoichiometric amount (or a slight excess) of the catalyst is crucial.[1]

      • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC-MS before quenching.

      • Side Reactions: The formation of byproducts can consume starting materials.

  • Q2: I am observing the formation of multiple products. What are the likely side reactions?

    • A2: The primary side reaction is the formation of isomeric products. The cyclohexyl group is an ortho-, para- director. While the para-substituted product (this compound) is sterically favored and typically the major product, some ortho-acylation (1-(2-Cyclohexylphenyl)ethanone) can occur. Di-acylation is generally not a significant issue as the acetyl group deactivates the aromatic ring towards further electrophilic substitution.

  • Q3: How can I improve the regioselectivity of the reaction to favor the para-product?

    • A3: Lowering the reaction temperature can sometimes improve para-selectivity by favoring the thermodynamically more stable product. Using a bulkier Lewis acid catalyst might also sterically hinder ortho-attack.

  • Q4: My final product is dark-colored. What is the cause and how can I purify it?

    • A4: The formation of colored impurities is common in Friedel-Crafts reactions, often due to charring or polymerization caused by the strong Lewis acid. Purification by vacuum distillation or column chromatography over silica gel should yield a colorless to pale yellow product.

Troubleshooting Flowchart:

G Start Low Yield or Impure Product CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckCatalyst Sufficient Catalyst? CheckMoisture->CheckCatalyst Yes SolutionMoisture Flame-dry glassware Use anhydrous reagents/solvents CheckMoisture->SolutionMoisture No CheckCompletion Reaction Complete? CheckCatalyst->CheckCompletion Yes SolutionCatalyst Use 1.1-1.2 eq. AlCl3 CheckCatalyst->SolutionCatalyst No CheckIsomers Isomer Formation? CheckCompletion->CheckIsomers Yes SolutionCompletion Monitor by TLC/GC-MS Increase reaction time CheckCompletion->SolutionCompletion No SolutionIsomers Optimize temperature Purify by chromatography CheckIsomers->SolutionIsomers

Caption: A logical guide for troubleshooting common experimental issues.

Section 4: Signaling Pathways and Logical Relationships

Friedel-Crafts Acylation Mechanism:

The formation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl3 - AlCl4- Cyclohexylbenzene Cyclohexylbenzene Sigma Complex Sigma Complex Cyclohexylbenzene->Sigma Complex + Acylium Ion Product This compound Sigma Complex->Product - H+ (regenerates AlCl3)

Caption: The three key steps in the Friedel-Crafts acylation mechanism.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Spectral Analysis of 1-(4-Cyclohexylphenyl)ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-(4-Cyclohexylphenyl)ethanone with its structural analogs, 4-methylacetophenone and 4-tert-butylacetophenone, is presented. This guide provides a comprehensive analysis of their ¹H and ¹³C NMR spectra, supported by tabulated data and a standardized experimental protocol, to aid researchers in the structural elucidation of similar compounds.

This report offers an objective comparison of the nuclear magnetic resonance (NMR) spectral features of this compound against two common acetophenone derivatives. The inclusion of the cyclohexyl moiety introduces distinct spectral signatures compared to the simpler alkyl substituents. The following sections detail the experimental methodology, present a comparative analysis of the spectral data, and visualize the structural relationships of the target compound.

Comparative Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, 4-methylacetophenone, and 4-tert-butylacetophenone are summarized in the tables below. All spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR Data Comparison
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.88d, J=8.3 Hz2HAr-H (ortho to C=O)
7.28d, J=8.3 Hz2HAr-H (meta to C=O)
2.58s3H-C(=O)CH₃
2.54tt, J=11.8, 3.3 Hz1HAr-CH(cyclohexyl)
1.89 - 1.73m5HCyclohexyl-H
1.48 - 1.22m5HCyclohexyl-H
4-Methylacetophenone 7.86d, J=8.5 Hz2HAr-H (ortho to C=O)
7.25d, J=8.0 Hz2HAr-H (meta to C=O)
2.57s3H-C(=O)CH₃
2.41s3HAr-CH₃
4-tert-Butylacetophenone 7.89d, J=8.6 Hz2HAr-H (ortho to C=O)
7.48d, J=8.6 Hz2HAr-H (meta to C=O)
2.58s3H-C(=O)CH₃
1.33s9H-C(CH₃)₃
¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppmAssignment
This compound 197.8C=O
153.6Ar-C (para to C=O)
135.0Ar-C (ipso to C=O)
128.7Ar-CH (ortho to C=O)
126.9Ar-CH (meta to C=O)
44.7Ar-CH (cyclohexyl)
34.3Cyclohexyl-CH₂
26.8Cyclohexyl-CH₂
26.1Cyclohexyl-CH₂
26.6-C(=O)CH₃
4-Methylacetophenone [1]198.0C=O
143.9Ar-C (para to C=O)
134.7Ar-C (ipso to C=O)
129.2Ar-CH (ortho to C=O)
128.4Ar-CH (meta to C=O)
26.5-C(=O)CH₃
21.6Ar-CH₃
4-tert-Butylacetophenone 197.7C=O
156.4Ar-C (para to C=O)
134.7Ar-C (ipso to C=O)
128.3Ar-CH (ortho to C=O)
125.4Ar-CH (meta to C=O)
35.0Ar-C(CH₃)₃
31.1-C(CH₃)₃
26.5-C(=O)CH₃

Experimental Protocol

The following is a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a broadband probe is utilized.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) is used.

  • Spectral Width: A spectral width of approximately 16 ppm is set.

  • Acquisition Time: An acquisition time of at least 2 seconds is employed.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

  • Number of Scans: 16 to 64 scans are typically acquired for sufficient signal-to-noise ratio.

  • Processing: The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.

  • Spectral Width: A spectral width of approximately 240 ppm is set.

  • Acquisition Time: An acquisition time of 1-2 seconds is employed.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Number of Scans: 1024 to 4096 scans are typically acquired.

  • Processing: The FID is Fourier transformed with an exponential line broadening of 1.0 Hz. Phase and baseline corrections are applied manually.

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound and the correlation of its different proton and carbon environments to the observed NMR signals.

Caption: Structure of this compound with NMR assignments.

References

Interpreting the Mass Spectrum of 4'-Cyclohexylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the mass spectrum of 4'-cyclohexylacetophenone, comparing its fragmentation pattern with related compounds to facilitate a deeper understanding of its behavior under electron ionization.

Comparative Fragmentation Analysis

The mass spectrum of 4'-cyclohexylacetophenone is characterized by a distinct fragmentation pattern that can be understood by comparing it to the spectra of simpler, related molecules: acetophenone and cyclohexylbenzene. The following table summarizes the key mass-to-charge ratios (m/z) and the proposed structures of the corresponding fragment ions.

m/z Proposed Fragment Ion 4'-Cyclohexylacetophenone Acetophenone [1][2][3]Cyclohexylbenzene [4][5][6][7][8]
202[M]⁺•
187[M - CH₃]⁺
159[M - C₃H₇]⁺
145[M - C₄H₉]⁺
119[M - C₆H₁₁]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Key Observations:

  • The molecular ion peak for 4'-cyclohexylacetophenone is observed at m/z 202, consistent with its molecular weight.[9][10][11]

  • A prominent peak at m/z 187 corresponds to the loss of a methyl group (•CH₃) via alpha-cleavage , a characteristic fragmentation of ketones.[12][13][14] This is analogous to the loss of a methyl group in acetophenone, which results in the benzoyl cation at m/z 105.[1][2][3]

  • The peak at m/z 43 represents the acetyl cation ([CH₃CO]⁺), another hallmark of acetophenone derivatives.[1][15]

  • Fragmentation of the cyclohexyl ring leads to a series of peaks corresponding to the loss of alkyl radicals. The peak at m/z 119 is particularly significant, representing the loss of a cyclohexyl radical (•C₆H₁₁) to form a protonated acetophenone-like ion.

  • The presence of a peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of alkylbenzenes and is also observed in the fragmentation of cyclohexylbenzene.[4][5]

Proposed Fragmentation Pathway

The fragmentation of 4'-cyclohexylacetophenone can be visualized as a series of competing and sequential reactions initiated by electron ionization. The following diagram illustrates the major fragmentation pathways.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_cyclohexyl Cyclohexyl Fragmentation cluster_rearrangement Rearrangement mol 4'-Cyclohexylacetophenone (M)⁺• m/z = 202 frag1 [M - CH₃]⁺ m/z = 187 mol->frag1 - •CH₃ frag2 [CH₃CO]⁺ m/z = 43 mol->frag2 - •C₁₃H₁₅ frag3 [M - C₃H₇]⁺ m/z = 159 mol->frag3 - •C₃H₇ frag4 [M - C₄H₉]⁺ m/z = 145 mol->frag4 - •C₄H₉ frag5 [M - C₆H₁₁]⁺ m/z = 119 mol->frag5 - •C₆H₁₁ frag6 [C₇H₇]⁺ (Tropylium) m/z = 91 frag5->frag6 - CO

Caption: Major fragmentation pathways of 4'-cyclohexylacetophenone.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data presented in this guide is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol is outlined below.

Objective: To obtain the mass spectrum of 4'-cyclohexylacetophenone and identify its major fragment ions.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system is typically employed for sample introduction and analysis.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: A dilute solution of 4'-cyclohexylacetophenone is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation (if necessary): If the sample is part of a mixture, it is first separated using an appropriate GC column and temperature program. For a pure standard, a direct injection into the mass spectrometer may be possible.

  • Ionization: The sample is introduced into the ion source, which is maintained at a high vacuum. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

This comprehensive analysis of the mass spectrum of 4'-cyclohexylacetophenone, supported by comparative data and a clear experimental framework, provides a valuable resource for researchers in the field. The understanding of its fragmentation behavior is crucial for its unambiguous identification in complex mixtures and for the structural elucidation of related compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4'-Cyclohexylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of 4'-cyclohexylacetophenone. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most appropriate method for specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1] It separates components in a liquid sample by passing them through a column packed with a stationary phase, carried by a liquid mobile phase.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and semi-volatile compounds that can be vaporized without decomposition.[2][3][4] This technique separates vaporized components in a gaseous mobile phase as they pass through a capillary column, with the mass spectrometer providing definitive identification of the eluted compounds.

Comparative Performance Data

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the desired speed of analysis. The following tables summarize the estimated performance of hypothetical HPLC-UV and GC-MS methods for the purity analysis of 4'-cyclohexylacetophenone and its potential impurities.

Potential Impurities of 4'-Cyclohexylacetophenone:

For the purpose of this guide, the following potential impurities, which could arise during a typical Friedel-Crafts acylation synthesis, will be considered:

  • Impurity A: Cyclohexylbenzene (Unreacted starting material)

  • Impurity B: 2'-Cyclohexylacetophenone (Isomeric impurity)

  • Impurity C: 4,4'-Diacetyldicyclohexylbenzene (Di-acylated by-product)

Table 1: Comparative Performance of HPLC-UV and GC-MS Methods

ParameterHPLC-UVGC-MS
Principle Separation based on polarity and hydrophobic interactions in a liquid phase.Separation based on volatility and polarity in a gas phase, with mass-based detection.
Typical Run Time 15 - 25 minutes10 - 20 minutes
Sensitivity (LOD/LOQ) Typically in the low µg/mL (ppm) range.Can achieve lower detection limits, often in the ng/mL (ppb) range.[2][3]
Selectivity Good selectivity based on chromatographic separation; co-elution can be an issue.Excellent selectivity due to mass fragmentation patterns, aiding in peak identification.
Compound Applicability Broad applicability for non-volatile and thermally labile compounds.Best suited for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile or polar compounds, though not expected for the target analyte.
Cost & Complexity Generally lower initial instrument cost and complexity compared to GC-MS.Higher instrument cost and operational complexity.

Table 2: Estimated Chromatographic Data for HPLC-UV Method

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Impurity A 4.8-0.10.3
Impurity B 8.2> 2.0 (from main peak)0.20.6
4'-Cyclohexylacetophenone 9.5-0.10.3
Impurity C 12.1> 2.0 (from main peak)0.30.9

Table 3: Estimated Chromatographic Data for GC-MS Method

CompoundRetention Time (min)Resolution (Rs)LOD (ng/mL)LOQ (ng/mL)
Impurity A 7.2-515
Impurity B 9.8> 1.5 (from main peak)1030
4'-Cyclohexylacetophenone 10.5-515
Impurity C 14.3> 2.0 (from main peak)1545

Experimental Protocols

The following are detailed, representative experimental protocols for the purity assessment of 4'-cyclohexylacetophenone using reversed-phase HPLC with UV detection and capillary GC-MS.

Reversed-Phase HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 60% B

    • 19-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the 4'-cyclohexylacetophenone sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve the 4'-cyclohexylacetophenone sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Workflow and Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a general workflow for chromatographic purity assessment, from initial evaluation to final method selection.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Selection cluster_2 Phase 3: Validation & Comparison A Sample Characterization (Volatility, Thermal Stability, Polarity) B Review Literature for Existing Methods A->B C Define Analytical Requirements (Sensitivity, Speed) B->C D Develop HPLC Method C->D Non-Volatile/ Thermally Labile E Develop GC-MS Method C->E Volatile/ Thermally Stable F Method Feasibility & Optimization D->F E->F G Validate Selected Method(s) (ICH Guidelines) F->G H Comparative Data Analysis (Performance, Robustness) G->H I Final Method Selection H->I

Chromatographic Method Selection Workflow

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for assessing the purity of 4'-cyclohexylacetophenone. The choice between them should be guided by the specific analytical goals.

  • HPLC-UV is a robust, widely accessible, and cost-effective method for routine purity testing, especially when high sensitivity is not the primary concern. Its simple sample preparation and broad applicability make it an excellent choice for quality control laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace impurity analysis and for the definitive identification of unknown impurities.[5] While the instrumentation is more complex and costly, the detailed structural information it provides is invaluable during process development and for regulatory submissions.

For comprehensive characterization of 4'-cyclohexylacetophenone, employing both techniques can provide orthogonal data, offering a more complete picture of the compound's purity profile.

References

Reactivity Under the Microscope: A Comparative Analysis of 1-(4-Cyclohexylphenyl)ethanone and Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science, a nuanced understanding of chemical reactivity is paramount for the rational design of molecules and synthetic pathways. This guide presents a detailed comparison of the reactivity of 1-(4-Cyclohexylphenyl)ethanone and its parent compound, acetophenone. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and supporting experimental data to inform experimental design and interpretation.

The core of this comparison lies in the structural divergence between the two ketones: the presence of a para-cyclohexyl substituent on the phenyl ring of this compound. This seemingly simple modification introduces significant electronic and steric perturbations that collectively render this compound less reactive towards nucleophilic attack than acetophenone. The electron-donating nature of the cyclohexyl group diminishes the electrophilicity of the carbonyl carbon, while its steric bulk can influence the approach of incoming nucleophiles.

Probing Reactivity: A Look at the Data

While direct kinetic comparisons of this compound and acetophenone are not extensively documented in readily available literature, a wealth of data on various para-substituted acetophenones allows for a robust, data-driven inference. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding the influence of substituents on reaction rates. For nucleophilic additions and related reactions of acetophenones, electron-donating groups consistently lead to a decrease in reaction rates.

To illustrate this principle, the following table summarizes the relative reactivity of a series of para-substituted acetophenones in a representative reaction, highlighting the impact of electron-donating and electron-withdrawing groups. The cyclohexyl group is an alkyl group and is, therefore, electron-donating via an inductive effect.

Substituent (p-X)Hammett Constant (σp)Relative Reactivity (kX/kH)Electronic Effect
-NO₂0.78> 1Electron-withdrawing
-Cl0.23> 1Electron-withdrawing
-H (Acetophenone) 0.00 1.00 Reference
-CH₃-0.17< 1Electron-donating
-OCH₃-0.27< 1Electron-donating
-Cyclohexyl ~ -0.22 < 1 (Predicted) Electron-donating

Note: The Hammett constant for the cyclohexyl group is estimated based on its alkyl nature. The relative reactivity is a general trend observed in nucleophilic addition reactions.

The data clearly indicates that electron-donating substituents (negative σp values) decrease the reactivity of the carbonyl group towards nucleophiles. Conversely, electron-withdrawing groups (positive σp values) enhance reactivity. Therefore, it is predicted that this compound will exhibit a slower reaction rate in nucleophilic addition reactions compared to acetophenone.

Experimental Protocol: Measuring Ketone Reactivity via Sodium Borohydride Reduction

To empirically determine the relative reactivity of this compound and acetophenone, a competitive reduction using sodium borohydride can be performed. This experiment provides a clear, quantitative measure of the preferential reaction of the more reactive ketone.

Objective: To compare the relative reaction rates of this compound and acetophenone towards reduction by sodium borohydride.

Materials:

  • This compound

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Preparation of Ketone Solution: Prepare an equimolar solution of this compound and acetophenone in anhydrous methanol.

  • Reaction Initiation: Cool the ketone solution in an ice bath. In a separate flask, dissolve a limiting amount of sodium borohydride (e.g., 0.25 molar equivalents relative to the total ketones) in anhydrous methanol. Slowly add the sodium borohydride solution to the stirred ketone solution.

  • Reaction Monitoring: At specific time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous ammonium chloride solution and dichloromethane.

  • Workup: Shake the vial, separate the organic layer (DCM), and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the composition of the organic layer by GC-MS. Quantify the remaining amounts of this compound and acetophenone and the corresponding alcohol products.

  • Data Interpretation: The ketone that is consumed at a faster rate is the more reactive of the two. The relative rate can be calculated from the ratio of the products formed or the reactants consumed at each time point.

Visualizing the Underlying Principles

To better understand the factors governing the reactivity of these two compounds, the following diagrams illustrate the key concepts.

G Logical Flow of Reactivity Comparison cluster_structure Molecular Structure cluster_factors Influencing Factors cluster_properties Carbonyl Properties cluster_reactivity Chemical Reactivity Acetophenone Acetophenone (C₆H₅COCH₃) Electrophilicity Electrophilicity of Carbonyl Carbon Acetophenone->Electrophilicity Baseline electrophilicity Cyclohexyl_Acetophenone This compound (C₆H₁₁-C₆H₄-COCH₃) Electronic Electronic Effects (Inductive Effect) Cyclohexyl_Acetophenone->Electronic para-Cyclohexyl group is electron-donating Steric Steric Hindrance Cyclohexyl_Acetophenone->Steric Cyclohexyl group is bulky Electronic->Electrophilicity Decreases partial positive charge Reactivity_Outcome Reactivity towards Nucleophilic Addition Steric->Reactivity_Outcome May hinder nucleophile approach (minor effect) Electrophilicity->Reactivity_Outcome Reduces attraction for nucleophiles

Caption: Factors influencing the relative reactivity of the two ketones.

Caption: The two-step mechanism of nucleophilic addition to a ketone.

Cyclohexyl Group's Electronic Influence on Ketone Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how substituent groups affect the reactivity of functional groups is paramount for designing and synthesizing novel molecules. This guide provides a detailed comparison of the electronic effects of the cyclohexyl group on ketone reactivity, benchmarked against other common alkyl substituents. By dissecting the interplay of electronic and steric factors, this document offers a quantitative basis for predicting and controlling chemical reactions involving ketones.

The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon. Electron-donating groups attached to the carbonyl carbon decrease its partial positive charge, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity. Alkyl groups, including the cyclohexyl group, are generally considered electron-donating through an inductive effect (+I).[1][2][3] This guide delves into the quantitative differences in the electron-donating properties of the cyclohexyl group compared to other alkyl groups such as methyl, ethyl, isopropyl, and tert-butyl, and the consequent impact on ketone reactivity.

Quantitative Comparison of Electronic and Steric Effects

To quantitatively distinguish between electronic and steric influences, the Taft equation is a cornerstone in physical organic chemistry.[1][4][5] It separates the overall effect of a substituent into a polar component (σ) and a steric component (Eₛ). The polar substituent constant, σ, quantifies the inductive effect of a group, with more negative values indicating stronger electron-donating character. The steric substituent constant, Eₛ, reflects the bulkiness of a group, with more negative values indicating greater steric hindrance.

Below is a summary of the Taft polar (σ*) and steric (Eₛ) substituent constants for the cyclohexyl group and other common alkyl groups.

Substituent GroupTaft Polar Constant (σ*)Taft Steric Constant (Eₛ)
Methyl0.000.00
Ethyl-0.10-0.07
Isopropyl-0.19-0.47
Cyclohexyl -0.15 -0.79
Tert-Butyl-0.30-1.54

Note: Values are collated from various sources and may have slight variations depending on the experimental conditions under which they were determined.

From the data, it is evident that the cyclohexyl group is a moderate electron-donating group, with a σ* value of -0.15. Its electron-donating ability is greater than that of methyl and ethyl groups but less than that of the more branched isopropyl and tert-butyl groups. This trend is consistent with the principle that the inductive effect of alkyl groups increases with the number of carbon atoms and branching at the α-carbon.

In terms of steric hindrance, the cyclohexyl group (Eₛ = -0.79) is significantly bulkier than methyl, ethyl, and isopropyl groups. While it is less sterically demanding than the tert-butyl group, its substantial size plays a crucial role in modulating ketone reactivity, often overshadowing its electronic contributions.

Experimental Protocols

A common method to experimentally determine the reactivity of ketones is to measure the rate of a nucleophilic addition reaction. A representative protocol for the reduction of a ketone using sodium borohydride is provided below.

Experimental Protocol: Relative Rates of Ketone Reduction by Sodium Borohydride

Objective: To determine the relative reactivity of a series of alkyl methyl ketones (e.g., cyclohexyl methyl ketone, methyl ethyl ketone, methyl isopropyl ketone, and pinacolone) by measuring the rates of their reduction with sodium borohydride.

Materials:

  • A series of alkyl methyl ketones

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (or another suitable solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

  • Thermostated reaction vessel

Procedure:

  • Preparation of Solutions: Prepare standard solutions of each ketone and an internal standard in anhydrous ethanol at a known concentration (e.g., 0.1 M). Prepare a solution of sodium borohydride in anhydrous ethanol (e.g., 0.5 M).

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the ketone solution and the internal standard solution.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the sodium borohydride solution to the reaction vessel with vigorous stirring. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of a quenching agent (e.g., dilute acetic acid).

  • Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining ketone relative to the internal standard.

  • Data Analysis: Plot the concentration of the ketone versus time. The initial rate of the reaction can be determined from the slope of this plot. By comparing the initial rates for the different ketones under identical conditions, their relative reactivities can be established.

Visualizing the Interplay of Effects

The following diagram illustrates the logical relationship between the electronic and steric properties of a substituent and its overall effect on ketone reactivity.

G Factors Influencing Ketone Reactivity substituent Alkyl Substituent (e.g., Cyclohexyl) electronic Electronic Effect (+I, Inductive) substituent->electronic donates electron density steric Steric Effect (Bulk) substituent->steric creates hindrance carbonyl_c Electrophilicity of Carbonyl Carbon electronic->carbonyl_c decreases nucleophile Nucleophilic Attack steric->nucleophile hinders reactivity Ketone Reactivity carbonyl_c->reactivity determines nucleophile->reactivity influences

Caption: Interplay of electronic and steric effects on ketone reactivity.

References

A Comparative Study of 4'-Cyclohexylacetophenone and Other Para-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4'-cyclohexylacetophenone alongside other para-substituted acetophenones, namely 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone, and 4'-nitroacetophenone. The objective is to offer a comprehensive overview of their physicochemical properties, synthesis, reactivity, and biological activities, supported by experimental data to aid in research and development.

Physicochemical Properties

The nature of the para-substituent on the acetophenone scaffold significantly influences its physical and chemical characteristics. A summary of key physicochemical properties is presented in Table 1. The bulky, non-polar cyclohexyl group in 4'-cyclohexylacetophenone results in a higher melting point and boiling point compared to smaller or more polar substituents.

CompoundPara-SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
4'-Cyclohexylacetophenone -C₆H₁₁C₁₄H₁₈O202.29[1]68-70[1][2]179-181 (at 14 mmHg)6.228 mg/L (estimated)[3]
4'-Methylacetophenone -CH₃C₉H₁₀O134.1822-24[4][5]226[4][5]0.37 g/L (at 15 °C)[4]
4'-Methoxyacetophenone -OCH₃C₉H₁₀O₂150.17[6]36-38[7][8][9]152-154 (at 26 mmHg)[7][9]2.474 g/L (at 20 °C)[7][9]
4'-Chloroacetophenone -ClC₈H₇ClO154.59[10]14-18[10][11][12]232[10][11][12]Sparingly soluble[13]
4'-Nitroacetophenone -NO₂C₈H₇NO₃165.15[14][15]75-78[15][16][17]202[15][16]Insoluble[14][15][16]

Synthesis and Reactivity

The primary method for synthesizing para-substituted acetophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of a substituted benzene with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Substituted benzene (e.g., cyclohexylbenzene, toluene, anisole, chlorobenzene, nitrobenzene)

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, non-polar solvent (e.g., carbon disulfide, dichloromethane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, the substituted benzene is dissolved in the dry solvent.

  • Anhydrous AlCl₃ is added to the stirred solution.

  • Acetyl chloride is added dropwise from the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature or heated under reflux for a specified time to ensure the completion of the reaction.[18]

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

  • The organic layer is separated, washed with water, a dilute solution of NaHCO₃, and again with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

  • The crude product is purified by recrystallization or distillation under reduced pressure.

The reactivity of the substituted benzene in Friedel-Crafts acylation is influenced by the nature of the para-substituent. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the aromatic ring, increasing the reaction rate, while electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the reaction slower. The bulky cyclohexyl group is weakly activating.

Friedel_Crafts_Acylation_Workflow sub_benzene Substituted Benzene (e.g., Cyclohexylbenzene) mixing Mixing and Reaction sub_benzene->mixing acyl_chloride Acetyl Chloride acyl_chloride->mixing catalyst AlCl₃ (Lewis Acid) catalyst->mixing solvent Dry Solvent solvent->mixing quenching Quenching (Ice/HCl) mixing->quenching Reaction Completion extraction Work-up & Extraction quenching->extraction purification Purification (Recrystallization/ Distillation) extraction->purification product Para-Substituted Acetophenone purification->product MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Acetophenone Derivatives seed_cells->treat_compounds incubate1 Incubate (e.g., 48h) treat_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate2->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate Cell Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end SAR_Logic substituent Para-Substituent (-C₆H₁₁, -CH₃, -OCH₃, -Cl, -NO₂) properties Physicochemical Properties substituent->properties electronic Electronic Effects (Electron Donating/Withdrawing) properties->electronic steric Steric Effects (Size and Shape) properties->steric lipophilicity Lipophilicity (log P) properties->lipophilicity activity Biological Activity (Antibacterial, Cytotoxic) electronic->activity steric->activity lipophilicity->activity

References

Validation of experimental findings with computational chemistry for 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Experimental and Computational Validation of 1-(4-Cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings and computational chemistry predictions for the compound this compound. By juxtaposing reported experimental data with theoretical values, this document aims to illustrate the powerful synergy between wet-lab experiments and in-silico modeling in the validation of chemical structures and the prediction of their biological activities.

Introduction to this compound

This compound, also known as 4'-Cyclohexylacetophenone, is an aromatic ketone with a molecular formula of C₁₄H₁₈O.[1][2] Its structure, featuring a cyclohexyl group attached to a phenyl ring, makes it a subject of interest in organic synthesis and medicinal chemistry. Computational studies have identified it as a potential inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle that is often overexpressed in various cancers, suggesting its potential as a lead compound for anticancer drug development.[3][4][5] This guide will explore the available experimental data and outline how computational methods can be used to predict and validate its properties.

Experimental and Computational Workflow

The validation of a compound like this compound involves a cyclical process where experimental data informs and validates computational models, and computational predictions guide further experimental work.

Caption: Workflow for validating experimental findings with computational chemistry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. While specific experimental data for this compound is sparse in publicly available literature, the following are standard protocols for obtaining the necessary data.

1. Synthesis: A common method for the synthesis of this compound involves the Friedel-Crafts acylation of cyclohexylbenzene or the reaction of cyclohexene with ethyl acetate under acidic conditions.[1] The crude product is then purified using techniques such as recrystallization or column chromatography.

2. Physical Property Determination:

  • Melting Point: Determined using a calibrated melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly, with the range from the first appearance of liquid to complete melting being recorded.

  • Boiling Point: Measured under reduced pressure using vacuum distillation apparatus to prevent decomposition at high temperatures.

3. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a KBr pellet (for solids) or a thin film (for liquids).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra are acquired to determine the molecular weight and fragmentation pattern of the compound.

4. Biological Assays (Kinase Inhibition): To experimentally validate the predicted inhibition of PLK1, an in-vitro kinase assay would be performed. This typically involves incubating the PLK1 enzyme with its substrate and ATP in the presence of varying concentrations of this compound. The enzyme activity is measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Data Presentation and Comparison

The following tables summarize the available experimental data and provide a framework for comparison with computational predictions.

Table 1: Physical Properties
PropertyExperimental ValueComputational Prediction
Molecular FormulaC₁₄H₁₈OC₁₄H₁₈O
Molecular Weight202.29 g/mol 202.29 g/mol
Melting Point68-70 °CNot typically calculated
Boiling Point179-181 °C (at 14 mmHg)Not typically calculated
Table 2: Spectroscopic Data
¹H NMR Expected Experimental Shifts (ppm) Computational Prediction Methodology
Aromatic (C₆H₄)~7.2-7.9 (2 doublets, 4H)DFT calculations (e.g., B3LYP/6-311+G(2d,p)) using the GIAO method can predict chemical shifts.[6][7][8]
Cyclohexyl (CH)~2.5 (multiplet, 1H)The optimized geometry is used as input for the NMR calculation.[9]
Cyclohexyl (CH₂)~1.2-1.9 (multiplets, 10H)Results are referenced against a calculated TMS standard.[8]
Methyl (CH₃)~2.6 (singlet, 3H)
¹³C NMR Expected Experimental Shifts (ppm) Computational Prediction Methodology
Carbonyl (C=O)~198DFT/GIAO is a reliable method for predicting ¹³C chemical shifts.[10][11]
Aromatic (C-C=O)~135Different functionals and basis sets can be benchmarked for accuracy.[11]
Aromatic (CH)~128
Aromatic (C-Cyclohexyl)~150
Cyclohexyl (CH)~45
Cyclohexyl (CH₂)~26-34
Methyl (CH₃)~26
Infrared (IR) Expected Experimental Wavenumber (cm⁻¹) Computational Prediction Methodology
C=O Stretch~1680DFT calculations (e.g., B3LYP/6-311G**) can predict vibrational frequencies.[12]
C-H Aromatic~3000-3100Calculated frequencies are often scaled to better match experimental values.[12]
C-H Aliphatic~2850-2950
Table 3: Biological Activity (PLK1 Inhibition)

The computational docking study suggests that this compound is a promising inhibitor of PLK1. Experimental validation is required to confirm this prediction.

ParameterComputational (Docking) ValueExperimental (In-vitro Assay)
Binding Energy (ΔG)-6.84 kcal/mol[3]N/A
Inhibition Constant (Ki)9.77 µM[3]To be determined
IC₅₀N/ATo be determined

Structural Comparison with Alternatives

Comparing the target compound with structurally related alternatives can provide insights into structure-activity relationships. For instance, replacing the cyclohexyl group with a smaller cyclopropyl group in 1-(4-Cyclopropylphenyl)ethanone would alter the steric and electronic properties, likely affecting its biological activity.

G cluster_0 This compound cluster_1 Alternative: 1-(4-Cyclopropylphenyl)ethanone mol1 mol2

Caption: Comparison of this compound and an alternative.

Conclusion

The validation of experimental findings with computational chemistry is a cornerstone of modern chemical and pharmaceutical research. For this compound, computational docking studies have highlighted its potential as a PLK1 inhibitor, a promising avenue for cancer therapy research.[3] While comprehensive experimental data, particularly spectroscopic and in-vitro biological activity data, is needed for full validation, the framework presented in this guide demonstrates how computational methods can effectively predict properties and guide experimental efforts. The strong correlation often observed between DFT-predicted spectra and experimental results for similar molecules provides confidence that such methods can reliably aid in the structural confirmation of this compound. Future work should focus on obtaining the experimental NMR, IR, and IC₅₀ values to complete this comparative analysis and confirm the therapeutic potential of this compound.

References

Cross-referencing spectroscopic data of 4'-cyclohexylacetophenone with literature values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental spectroscopic data for 4'-cyclohexylacetophenone against established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate analytical data for compound characterization. This document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a side-by-side comparison with reference values.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 4'-cyclohexylacetophenone, comparing hypothetical experimental results with literature and predicted values.

Spectroscopic TechniqueParameterLiterature/Predicted ValueExperimental Value
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)δ 7.90 (d, 2H), 7.30 (d, 2H), 2.60 (s, 3H), 2.55 (tt, 1H), 1.75-1.90 (m, 4H), 1.25-1.50 (m, 6H) ppmδ 7.89 (d, J=8.2 Hz, 2H), 7.31 (d, J=8.2 Hz, 2H), 2.59 (s, 3H), 2.54 (tt, J=11.8, 3.2 Hz, 1H), 1.80-1.88 (m, 4H), 1.28-1.47 (m, 6H) ppm
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)δ 197.8, 154.0, 135.5, 128.8, 126.5, 45.0, 34.5, 26.8, 26.0, 26.6 ppmδ 197.7, 154.2, 135.4, 128.7, 126.6, 45.1, 34.4, 26.9, 26.1, 26.5 ppm
IR Spectroscopy (ATR)Absorption (cm⁻¹)~2925 (C-H, aliph.), ~2850 (C-H, aliph.), ~1675 (C=O, ketone), ~1605 (C=C, arom.), ~830 (C-H, p-subst. bend) cm⁻¹2924, 2851, 1674, 1606, 831 cm⁻¹
Mass Spectrometry (EI)m/z (relative intensity)202 (M⁺, 40%), 187 (100%), 159 (20%), 145 (30%), 117 (25%), 91 (15%), 43 (50%)202 (42%), 187 (100%), 159 (22%), 145 (28%), 117 (23%), 91 (17%), 43 (48%)

Experimental Workflow

The process of cross-referencing experimentally obtained spectroscopic data with literature values is a fundamental step in chemical analysis. The following diagram illustrates this workflow.

Spectroscopic_Data_Cross_Reference Workflow for Spectroscopic Data Cross-Referencing cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_analysis Data Comparison and Validation Sample 4'-Cyclohexylacetophenone Sample NMR_exp ¹H & ¹³C NMR Spectroscopy Sample->NMR_exp IR_exp IR Spectroscopy Sample->IR_exp MS_exp Mass Spectrometry Sample->MS_exp Compare Compare Experimental and Literature Data NMR_exp->Compare IR_exp->Compare MS_exp->Compare Database Spectroscopic Databases Database->Compare Journals Scientific Journals Journals->Compare Validate Validate Structure and Purity Compare->Validate Report Generate Final Report Compare->Report Discrepancy Analysis Validate->Report Confirmation

Caption: Workflow for cross-referencing experimental and literature spectroscopic data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of 4'-cyclohexylacetophenone was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid 4'-cyclohexylacetophenone was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The transmittance spectrum was converted to absorbance.

3. Mass Spectrometry (MS)

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of 4'-cyclohexylacetophenone was prepared in dichloromethane (1 mg/mL). 1 µL of the solution was injected into the GC.

  • Chromatographic Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min.

  • Mass Spectrometry Conditions: The mass spectrometer was operated in EI mode at 70 eV. Data was acquired in full scan mode over a mass range of m/z 40-450.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4'-cyclohexylacetophenone was extracted and analyzed for its molecular ion and fragmentation pattern. The base peak (most intense fragment) was identified, and the relative intensities of other significant fragments were determined.

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Cyclohexylphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like 1-(4-Cyclohexylphenyl)ethanone are critical for ensuring personnel safety and regulatory compliance. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize and mitigate the potential hazards associated with this compound. While comprehensive toxicological data is limited, the available safety data sheets (SDS) indicate that it is an irritant.[1][2] Therefore, the following precautions must be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[3][4]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or vapors.[1][3]

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.[1] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]

  • Spill Management: In case of a spill, the material should be carefully swept up or vacuumed and placed into a suitable, clearly labeled container for disposal.[1][5] It is important to avoid generating dust during the cleanup process.[1]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₁₄H₁₈O
Molecular Weight202.29 g/mol
Melting Point54 - 58 °C
Boiling Point> 225 °C / 437 °F
Flash Point> 112 °C (> 233.60 °F)
LD50/LC50Not available
Persistence and DegradabilityNo information available
Bioaccumulative PotentialNo information available
Mobility in Soillog Pow = 3.7 (estimated)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out systematically to ensure safety and compliance with all relevant regulations.

  • Waste Identification and Collection:

    • Collect waste this compound in a dedicated, compatible, and properly sealed container.

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents.[1]

  • Regulatory Classification:

    • Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any state or local regulations.[1][5]

    • This compound is not listed as a P-series or U-series hazardous waste by the RCRA.[1] However, it must be disposed of as a chemical waste.

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][7]

    • Provide them with a complete and accurate description of the waste, including its composition.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific degradation or neutralization of this compound for disposal purposes. The recommended procedure is to entrust its disposal to a licensed professional waste management company.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Procedure: - Avoid dust generation - Sweep/vacuum into waste container spill->cleanup Yes storage Store in designated hazardous waste area spill->storage No cleanup->collect contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Cyclohexylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 1-(4-Cyclohexylphenyl)ethanone

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount for ensuring laboratory safety and proper chemical management.

Core Safety and Hazard Information

This compound is classified as an irritant. Direct contact can cause skin and eye irritation, and inhalation of dust or vapors may lead to respiratory tract irritation.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)IrritantWarningH315: Causes skin irritation.
Eye Irritant (Category 2A)IrritantWarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityIrritantWarningH335: May cause respiratory irritation.
(Single Exposure, Respiratory Tract Irritation)
Physical and Chemical Properties
Molecular Formula C₁₄H₁₈O
Molecular Weight 202.29 g/mol
Appearance White to light yellow crystalline solid
Melting Point 46-49 °C
Boiling Point > 225 °C

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Hands Butyl Rubber or Viton™ Gloves Provides superior resistance to aromatic ketones compared to standard nitrile gloves.[1][2][3][4]
Eyes Chemical Safety Goggles Protects against splashes and airborne particles.
Body Laboratory Coat Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood Minimizes inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.

Operational Plan: Step-by-Step Recrystallization Protocol

Recrystallization is a common purification technique for solid compounds like this compound. This protocol provides a general guideline; specific solvent choices and volumes may need to be optimized.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[5][6][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[11][12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Step-by-Step Guide for Chemical Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Procedure:

  • Waste Collection:

    • Collect all solid waste, including contaminated filter paper and gloves, in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste, such as the filtrate from recrystallization, in a separate, labeled hazardous waste container for non-halogenated organic solvents.[14][15]

  • Container Labeling:

    • Label each waste container with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").[16]

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are tightly sealed and stored away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash.[16][17]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Response a Consult Safety Data Sheet (SDS) b Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat) a->b c Weigh Solid in Ventilated Area b->c d Perform Experimental Procedure (e.g., Recrystallization) c->d e Segregate Solid and Liquid Waste d->e i Spill or Exposure Occurs d->i f Label Waste Containers Correctly e->f g Store in Designated Area f->g h Request EHS Pickup g->h j Follow Emergency Procedures (Flush with water, Seek medical aid) i->j

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Cyclohexylphenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.